molecular formula C22H22O12 B15562804 Tamarixin

Tamarixin

Cat. No.: B15562804
M. Wt: 478.4 g/mol
InChI Key: JXASPPWQHFOWPL-LFXZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has been reported in Calendula officinalis, Primula daonensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASPPWQHFOWPL-LFXZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tamarixin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamarixin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is classified as a flavonoid glycoside. Its chemical structure consists of a flavonoid aglycone, specifically isorhamnetin (B1672294) (a methylated derivative of quercetin), linked to a glucose molecule.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 27542-39-8[1]
Molecular Formula C₂₂H₂₂O₁₂[1]
Molecular Weight 478.4 g/mol [1]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1]
InChI Key JXASPPWQHFOWPL-LFXZADKFSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure this compound are not extensively reported in publicly available literature. However, based on its chemical structure as a flavonoid glycoside, certain properties can be inferred. It is expected to be a crystalline solid at room temperature with some degree of solubility in polar organic solvents. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its development as a therapeutic agent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A known ¹³C NMR spectrum for this compound is available and serves as a key tool for its identification. The chemical shifts in the spectrum correspond to the carbon atoms in both the isorhamnetin and glucose moieties.

¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the performed search, the expected spectrum would show signals corresponding to the aromatic protons of the flavonoid rings, the methoxy (B1213986) group protons, and the protons of the glucose unit.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not widely published. However, the spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in its structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. While detailed experimental MS data for this compound is limited, analysis of related flavonoids suggests that electrospray ionization (ESI) would be a suitable method. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, yielding ions corresponding to the isorhamnetin aglycone and the glucose moiety.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily based on studies of extracts from plants of the Tamarix genus. It is important to note that much of the mechanistic insight is derived from studies on the closely related compound, Tamarixetin, and extracts of Tamarix species.

Table 2: Summary of Reported Biological Activities of this compound and Related Compounds

Biological ActivityDescriptionPotential Signaling Pathways Implicated (primarily from related compounds)
Antioxidant Possesses the ability to scavenge free radicals and reduce oxidative stress. This is a common property of flavonoids, attributed to their phenolic hydroxyl groups.Enhancement of enzymatic antioxidant systems (SOD, POD, CAT) and non-enzymatic pathways involving flavonoid biosynthesis.
Anticancer Extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines.PI3K-Akt and MAPK signaling pathways (as observed with Tamarixetin in breast cancer). Erk1/2 and p38 MAPK pathways leading to G2/M cell cycle arrest (as seen with Tamarix gallica extracts in colon cancer).
Antimicrobial Shows inhibitory activity against certain pathogenic microorganisms.The precise mechanisms are not well-elucidated but are likely related to the disruption of microbial cell membranes or inhibition of essential enzymes.
Hepatoprotective May offer protection to the liver from damage induced by toxins.Mechanisms are still under investigation but may be linked to its antioxidant and anti-inflammatory properties.
Signaling Pathway Diagram: Putative Anticancer Mechanism

The following diagram illustrates a potential signaling pathway involved in the anticancer effects of this compound, based on findings for the related compound Tamarixetin.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK This compound->MAPK Modulation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Inhibition Apoptosis Apoptosis Akt->Apoptosis Promotion MAPK->Proliferation Inhibition MAPK->Apoptosis Promotion

Caption: Putative anticancer signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Plant Material

A general procedure for the extraction and isolation of flavonoids from plant sources, such as the leaves or flowers of Tamarix species, is outlined below.

isolation_workflow start Plant Material (e.g., Tamarix leaves) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography Fractionation purification Preparative HPLC chromatography->purification Further Purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

mtt_assay_workflow start Cancer Cell Line Culture seeding Seed cells into 96-well plates start->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan (B1609692) crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance Measure absorbance at ~570 nm formazan_solubilization->absorbance analysis Calculate cell viability and IC50 absorbance->analysis end Results analysis->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound is a promising flavonoid with demonstrated antioxidant, anticancer, and antimicrobial potential. While its basic chemical structure is well-defined, there is a clear need for further research to establish a complete physicochemical and spectroscopic profile. Elucidating the specific signaling pathways through which this compound exerts its biological effects will be critical for its future development as a therapeutic agent. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their investigation of this intriguing natural product.

References

Unraveling the In Vitro Mechanisms of Tamarixetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial topic of interest was Tamarixin, a thorough review of the scientific literature reveals a significant lack of specific in vitro studies on this particular compound. The vast majority of research focuses on crude extracts of various Tamarix species or the closely related and more extensively studied flavonoid, Tamarixetin . This technical guide will, therefore, focus on the in vitro mechanism of action of Tamarixetin, a major bioactive constituent of the Tamarix genus, to provide a comprehensive overview of the anti-cancer properties attributed to compounds within this plant family.

Executive Summary

Tamarixetin, a flavonoid derived from Quercetin, has demonstrated significant anti-cancer potential in various in vitro models.[1] This document provides a detailed examination of its mechanism of action, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation in cancer cells. Furthermore, it elucidates the key signaling pathways modulated by Tamarixetin, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Anti-Proliferative Activity of Tamarixetin

Tamarixetin exhibits potent anti-proliferative effects across a range of cancer cell lines. In vitro studies have consistently shown a dose- and time-dependent inhibition of cancer cell growth.

Quantitative Analysis of Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC50) values of Tamarixetin have been determined in several breast cancer cell lines, highlighting its efficacy.

Cell LineTreatment Duration (h)IC50 (µM)Reference
MCF-748~50[2]
MDA-MB-23148~50[2]
MDA-MB-46848~50[2]
MDA-MB-45348>50[2]
T47D48~100

Table 1: IC50 values of Tamarixetin in various breast cancer cell lines.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of Tamarixetin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Tamarixetin (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of Tamarixetin.

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of Tamarixetin is the induction of apoptosis, or programmed cell death.

Evidence of Apoptosis
  • Morphological Changes: Treatment with Tamarixetin leads to characteristic apoptotic morphologies, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

  • Biochemical Markers: Tamarixetin treatment results in an increased percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry. It also leads to the activation of key executioner caspases, such as caspase-3.

  • Mitochondrial Involvement: Tamarixetin induces a reduction in the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway. This is further supported by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Cells are treated with Tamarixetin at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Arrest

Tamarixetin has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest.

G2/M Phase Arrest

Studies on breast and colon cancer cells have demonstrated that Tamarixetin induces cell cycle arrest at the G2/M phase. This is associated with alterations in the expression of key cell cycle regulatory proteins.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Fixation: Cells are treated with Tamarixetin, harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Modulation of Signaling Pathways

The anti-cancer effects of Tamarixetin are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

In silico and in vitro studies have identified the PI3K/Akt signaling pathway as a key target of Tamarixetin. Tamarixetin has been shown to suppress the phosphorylation of Akt in liver cancer cells. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition by Tamarixetin contributes to its pro-apoptotic effects.

PI3K_Akt_Pathway Tamarixetin Tamarixetin PI3K PI3K Tamarixetin->PI3K Inhibits Akt Akt PI3K->Akt Activates Survival_Proliferation Cell Survival & Proliferation Akt->Survival_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Tamarixetin inhibits the PI3K/Akt signaling pathway.

MAPK (ERK and p38) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are also implicated in the mechanism of action of compounds from Tamarix species. While studies on Tamarix gallica extracts (which contain Tamarixetin) have shown involvement of the Erk1/2 and p38 pathways in G2/M cell cycle arrest in colon cancer cells, the specific effects of isolated Tamarixetin on these pathways require further investigation. In liver cancer cells, Tamarixetin has been shown to suppress the phosphorylation of ERKs.

MAPK_Pathway Tamarixetin Tamarixetin ERK ERK Tamarixetin->ERK Inhibits p38 p38 Tamarixetin->p38 Modulates Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Promotes Apoptosis Apoptosis p38->Apoptosis Promotes

Caption: Tamarixetin modulates the MAPK signaling pathway.

Conclusion

Tamarixetin, a key bioactive flavonoid from the Tamarix genus, exhibits potent in vitro anti-cancer activity through a multi-faceted mechanism of action. It effectively inhibits cancer cell proliferation, induces apoptosis via the intrinsic mitochondrial pathway, and causes cell cycle arrest at the G2/M phase. These effects are mediated, at least in part, through the modulation of the PI3K/Akt and MAPK signaling pathways. While further research is needed to fully elucidate the therapeutic potential of Tamarixetin and to investigate the specific activities of this compound, the existing data strongly support the continued exploration of these natural compounds as promising candidates for the development of novel anti-cancer agents.

References

The Biological Activity of Tamarixin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Potential of a Promising Flavonoid

Introduction

Tamarixin (B1643344) is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Primarily isolated from species of the Tamarix genus, this compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of this flavonoid.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, which are summarized below. The quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators.

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound and Related Extracts

Biological Effect Model System Compound/Extract Concentration/Dose Observed Effect Reference
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesTamarix africana shoot extract160 µg/mL53.5% reduction in NO release[1]
Reduction of Paw EdemaCarrageenan-induced paw edema in miceTamarixinin A20 mg/kg46% inhibition of paw edema[2]
Decreased Pro-inflammatory CytokinesSerum from Collagen-Induced Arthritis (CIA) miceTamarixinin ANot specifiedSignificant reduction in TNF-α and IL-1β[2]
Inhibition of Pro-inflammatory CytokinesLPS-stimulated macrophagesTamarixinin ANot specifiedSignificant inhibition of TNF-α and IL-6 secretion[2]
Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological activity. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Table 2: Quantitative Data on the Antioxidant Activity of this compound and Related Extracts

Assay Compound/Extract IC50 Value Reference
DPPH Radical ScavengingMethanol (B129727) extract of Tamarix indica7.98 ± 0.87 µg/mL[3]
DPPH Radical ScavengingAqueous extract of Tamarix indica14.49 ± 1.01 µg/mL[3]
DPPH Radical ScavengingMethanol extract of Tamarix aphylla leaves0.91 mg/mL[4]
DPPH Radical ScavengingEthanolic extract of Tamarix aphylla leaves0.14 mg/mL[4]
DPPH Radical ScavengingAcetonic extract of Tamarix aphylla leaves0.08 mg/mL[4]
DPPH Radical ScavengingAqueous extract of Tamarix aphylla leaves0.17 mg/mL[4]
DPPH Radical ScavengingTamarix gallica shoot extract3.3 µg/mL[5]
Anticancer Activity

This compound has shown promise as an anticancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. Its anticancer effects are linked to its ability to modulate signaling pathways crucial for cancer cell survival and progression, such as the PI3K/Akt pathway.

Table 3: Quantitative Data on the Anticancer Activity of this compound and Related Extracts

Biological Effect Cell Line Compound/Extract IC50 Value Reference
Inhibition of Cell GrowthA-549 (lung carcinoma)Tamarix africana shoot extract34 µg/mL[1]
Inhibition of Cell ProliferationHepG2 (hepatocellular carcinoma)Tamarix articulata methanolic extract271.1 ± 4.4 µg/mL[6]
Inhibition of Cell ProliferationHuh7D12 (hepatocellular carcinoma)Tamarix articulata methanolic extract298.3 ± 7.1 µg/mL[6]
Inhibition of Cell ProliferationHep3B (hepatocellular carcinoma)Tamarix articulata methanolic extract336.7 ± 6.1 µg/mL[6]
Inhibition of Cell GrowthCaco-2 (colon cancer)Tamarix gallica shoot, leaf, and flower extracts (100 µg/mL)~62% inhibition[5]
Enzyme Inhibitory Activity

This compound and extracts from Tamarix species have been shown to inhibit various enzymes, including α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. This suggests a potential role for this compound in glycemic control.

Table 4: Quantitative Data on the Enzyme Inhibitory Activity of this compound and Related Extracts

Enzyme Compound/Extract IC50 Value Reference
α-GlucosidaseTamarix nilotica 50% ethanol (B145695) extract12.5 µg/mL[7]
α-GlucosidaseTamarix nilotica aqueous extract24.8 µg/mL[7]
α-GlucosidaseTamarix nilotica 30% methanol fraction5.21 µg/mL[7]
α-AmylaseEthanolic extract of Tamarix gallica1.116 ± 0.051 mg/mL[8]
α-GlucosidaseEthanolic extract of Tamarix gallica0.402 ± 0.2 mg/mL[8]
Prolyl EndopeptidaseIsotamarixenSignificant inhibition[9]

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to interact with and modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4 TLR4/TNFR Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB NFkappaB->IkappaB_NFkappaB This compound This compound This compound->IKK inhibits NFkappaB_nuc NF-κB This compound->NFkappaB_nuc inhibits translocation DNA DNA NFkappaB_nuc->DNA translocates & binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription IkappaB_NFkappaB->NFkappaB_nuc releases

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_stimulus Stress/Growth Factors cluster_cascade MAPK Cascade cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates This compound This compound This compound->MAPK inhibits phosphorylation GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: this compound modulates the MAPK signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nrf2->Keap1_Nrf2 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts complex ARE ARE Nrf2_nuc->ARE binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes transcription Keap1_Nrf2->Ub promotes ubiquitination

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A control well should contain only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix this compound/Standard with DPPH Solution A->C B Prepare this compound & Standard (Serial Dilutions) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and untreated control.

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with this compound (Various Concentrations) A->B C Add MTT Solution (Incubate 3-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate % Cell Viability E->F G Determine IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to evaluate the anti-inflammatory activity of pharmacological agents.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema (swelling). The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second phase is associated with the production of prostaglandins (B1171923) and nitric oxide.

  • Procedure:

    • Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for at least one week before the experiment.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the test compound (this compound) or standard drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.

    • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound is a flavonoid with a compelling profile of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent for a range of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this remarkable natural compound. Further in-depth studies, including preclinical and clinical trials, are warranted to translate these promising in vitro and in vivo findings into tangible clinical applications.

References

Spectroscopic Elucidation of Tamarixin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Tamarixin, a flavonoid glycoside also known as Isorhamnetin-3-O-glucopyranoside. The structural elucidation of this natural product is critical for its potential applications in pharmacology and drug development. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its analysis, and presents logical workflows for its characterization.

Core Spectroscopic Data

The structural confirmation of this compound (Isorhamnetin-3-O-glucopyranoside) relies on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of the protons and carbons in both the aglycone (Isorhamnetin) and the glucopyranoside moiety.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon No.Chemical Shift (δ) in ppm
2157.4
3134.8
4179.2
5162.9
699.8
7166.0
894.8
9158.4
10105.6
1'122.9
2'113.2
3'148.1
4'150.8
5'116.0
6'124.1
3-OCH₃56.4
1''104.2
2''75.8
3''78.2
4''71.3
5''77.9
6''62.5

Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-66.21d2.1
H-86.41d2.1
H-2'7.95d2.2
H-5'6.91d8.5
H-6'7.58dd8.5, 2.2
3'-OCH₃3.87s
H-1''5.26d7.6
H-2''3.45-3.55m
H-3''3.45-3.55m
H-4''3.45-3.55m
H-5''3.45-3.55m
H-6''a3.72dd12.0, 5.2
H-6''b3.58dd12.0, 2.1

Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₂O₁₂
Exact Mass478.1111
Molecular Weight478.41
Ionization ModeESI
Observed Ion [M+H]⁺479.1189

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

Sample Preparation
  • Extraction and Isolation : this compound is typically extracted from the plant material of Tamarix species using methanol (B129727) or ethanol. The crude extract is then subjected to fractionation using solvents of increasing polarity.[1] Final purification is achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • NMR Sample Preparation : A purified sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • MS Sample Preparation : A dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared. The solution is often acidified with a small amount of formic acid to promote protonation for positive ion mode analysis.

Instrumentation and Data Acquisition
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT). 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry : High-resolution mass spectra are typically acquired using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[3][4]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol Extraction Fractionation Fractionation Crude Extract->Fractionation Solvent Partitioning Purified this compound Purified this compound Fractionation->Purified this compound Chromatography (CC, HPLC) NMR_Analysis 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) Purified this compound->NMR_Analysis Dissolve in Deuterated Solvent MS_Analysis LC-HRMS (ESI-TOF/Orbitrap) Purified this compound->MS_Analysis Prepare Dilute Solution Structure_Confirmation Final Structure of this compound NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

nmr_analysis_pathway Start 1H NMR Proton_Shifts Proton Chemical Shifts and Multiplicities Start->Proton_Shifts COSY COSY (H-H Correlations) Proton_Shifts->COSY Proton_Framework Proton Spin Systems COSY->Proton_Framework HSQC HSQC (Direct C-H Correlations) Proton_Framework->HSQC HMBC HMBC (Long-Range C-H Correlations) Proton_Framework->HMBC C13_NMR 13C NMR Carbon_Shifts Carbon Chemical Shifts C13_NMR->Carbon_Shifts Carbon_Shifts->HSQC CH_Attachment Direct C-H Attachments HSQC->CH_Attachment CH_Attachment->HMBC Molecular_Skeleton Carbon Skeleton Assembly HMBC->Molecular_Skeleton Final_Structure Complete Structure Molecular_Skeleton->Final_Structure

Caption: Logical pathway for structure elucidation of this compound using 2D NMR data.

References

The Discovery and Biological Significance of Tamarixin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamarixin, a term often referring to glycosidic derivatives of the O-methylated flavonol tamarixetin (B191864) (4'-O-methylquercetin), represents a class of natural products with growing interest in the scientific community. These compounds are found in various plant species and have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to this compound. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies and insights into the signaling pathways modulated by these compounds.

Historical Context and Discovery

The story of this compound is intrinsically linked to the phytochemical exploration of the genus Tamarix, from which its aglycone, tamarixetin, was first isolated. Early investigations into the chemical constituents of various Tamarix species, such as Tamarix nilotica, date back to the 1970s and 1980s. Researchers like El-Sissi, Nawwar, and their colleagues were pioneers in identifying a variety of flavonoids from these plants.[1][2] While the aglycone tamarixetin was identified in these early studies, the specific glycosidic forms, which can be collectively referred to as "this compound," have been isolated and characterized over a more extended period from a diverse range of plant sources.

A significant example of the isolation and characterization of a specific tamarixetin glycoside is the identification of tamarixetin 3-O-rhamnoglucoside from the leaves of Begonia versicolar in 2014.[3] This discovery, along with the ongoing identification of new tamarixetin glycosides from other plant families, underscores the widespread distribution and structural diversity of these compounds in nature.[4] A 2024 review of literature from 1976 to 2023 highlights the continuous research interest in tamarixetin and its glycosides, summarizing their pharmacological effects and pharmacokinetic properties.[5]

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of tamarixetin glycosides are crucial for their further study and potential therapeutic development. The following protocols are based on the successful isolation of tamarixetin 3-O-rhamnoglucoside from Begonia versicolar.

Plant Material and Extraction
  • Plant Material: Fresh leaves of the source plant (e.g., Begonia versicolar) are collected and authenticated.

  • Extraction: The air-dried and powdered leaves are subjected to sequential extraction with solvents of increasing polarity. A common starting point is maceration with methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

Fractionation and Purification
  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents such as n-hexane, and ethyl acetate (B1210297) to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions showing the presence of the target compound are further purified on a Sephadex LH-20 column, using an isocratic solvent system like 100% methanol to remove smaller impurities.

Structure Elucidation

The purified compound is identified and its structure elucidated using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the compound's absorption maxima, providing initial clues about the flavonoid structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which helps in identifying the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the complete chemical structure, including the position of the sugar linkage and the methylation site.

Quantitative Data

The following tables summarize key quantitative data from the isolation and characterization of tamarixetin 3-O-rhamnoglucoside.

ParameterValue
Melting Point195-197°C
UV λmax (MeOH)257, 357 nm
¹H-NMR (500MHz, CD₃OD)Chemical Shift (δ)Coupling Constant (J)
H-6'7.61 (dd)8.5 Hz
H-2'7.66 (d)2.0 Hz
H-5'6.88 (d)8.5 Hz
H-86.38 (d)2.0 Hz
H-66.19 (d)2.5 Hz
H-1/Glu5.10 (d)7.5 Hz
H-1/rha4.51 (br s)
OCH₃3.35 (s)
H-6/rha1.1 (d)6.0 Hz

Signaling Pathways and Mechanism of Action

While much of the mechanistic research has focused on the aglycone, tamarixetin, the findings provide a strong foundation for understanding the biological effects of its glycosides. Tamarixetin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling

Tamarixetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes. Tamarixetin has been shown to inhibit the nuclear translocation and activity of NF-κB, thereby reducing the production of inflammatory mediators.

  • MAPK Pathway: The MAPK cascade, involving kinases like JNK, p38, and ERK, is another critical regulator of inflammation. Tamarixetin can suppress the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.

  • Nrf2 Pathway: Tamarixetin has also been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the antioxidant response and cytoprotection.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade (JNK, p38) MAPK Cascade (JNK, p38) Receptor->MAPK Cascade (JNK, p38) IKK IKK Receptor->IKK Pro-inflammatory Genes Pro-inflammatory Genes MAPK Cascade (JNK, p38)->Pro-inflammatory Genes activates transcription factors for IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters Tamarixetin Tamarixetin Tamarixetin->MAPK Cascade (JNK, p38) inhibits Tamarixetin->IKK inhibits Tamarixetin->Keap1 disrupts interaction NF-κB_n->Pro-inflammatory Genes activates Antioxidant Genes Antioxidant Genes Nrf2_n->Antioxidant Genes activates anti_cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Akt->Bcl-2 (anti-apoptotic) activates Proliferation & Survival Genes Proliferation & Survival Genes mTOR->Proliferation & Survival Genes promotes translation of Bax (pro-apoptotic) Bax (pro-apoptotic) Bcl-2 (anti-apoptotic)->Bax (pro-apoptotic) inhibits Cytochrome c Cytochrome c Bax (pro-apoptotic)->Cytochrome c promotes release Tamarixetin Tamarixetin Tamarixetin->Akt inhibits phosphorylation Tamarixetin->Bcl-2 (anti-apoptotic) inhibits Tamarixetin->Bax (pro-apoptotic) activates Apoptosis Apoptosis Cytochrome c->Apoptosis biosynthesis_pathway Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Naringenin Naringenin p-Coumaroyl-CoA->Naringenin + 3x Malonyl-CoA (CHS) Quercetin Quercetin Naringenin->Quercetin Hydroxylation & Oxidation Tamarixetin Tamarixetin Quercetin->Tamarixetin + SAM (OMT) Tamarixetin Glycosides Tamarixetin Glycosides Tamarixetin->Tamarixetin Glycosides + UDP-sugars (GTs)

References

A Technical Guide to the Potential Therapeutic Targets of Tamarixin and Related Compounds from Tamarix Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically investigating the therapeutic targets of the isolated flavonoid Tamarixin is limited. This document provides a comprehensive overview based on available research on extracts from the Tamarix genus, which contain this compound, and the closely related, more extensively studied flavonoid, Tamarixetin . This information is intended to guide further research and drug discovery efforts.

Introduction

This compound is a naturally occurring flavonoid, specifically a methyl derivative of quercetin (B1663063) glucoside, found in various species of the Tamarix plant genus[1][2]. Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including inflammation and hepatic disorders[3][4]. Modern phytochemical analysis has identified a wealth of bioactive compounds in Tamarix species, including flavonoids, tannins, and phenolic acids, which are believed to contribute to their therapeutic effects[1][5].

This guide focuses on elucidating the potential therapeutic targets of these compounds, with a primary focus on anti-inflammatory and anti-cancer activities. Due to the greater body of research on the related flavonoid, Tamarixetin (4'-O-methylquercetin), its mechanisms and targets are presented here as a valuable proxy to inform the potential bioactivity of this compound.

Potential Therapeutic Targets in Oncology

Research into extracts from Tamarix species and the related compound Tamarixetin has revealed significant anti-cancer potential, primarily centered on the induction of cell cycle arrest and apoptosis.

Cell Cycle Regulation in Colon Cancer (Tamarix gallica Extract)

Methanolic extracts from Tamarix gallica have demonstrated a significant inhibitory effect on the growth of human colon cancer cells (Caco-2)[6][7]. The primary mechanism involves the arrest of the cell cycle at the G2/M phase, preventing mitotic division and proliferation[7]. This effect is linked to the modulation of key cell cycle-associated proteins.

Key Molecular Targets:

  • MAP Kinases (Erk1/2 & p38): The extract's activity is associated with the modulation of the Erk1/2 and p38 signaling pathways, which are crucial regulators of cell proliferation and apoptosis[7].

  • Checkpoint Kinases (Chk1 & Chk2): These kinases are critical for DNA damage response and cell cycle checkpoint control. Their modulation by the extract contributes to the G2/M arrest[7].

  • Cyclin B1: As a key regulatory protein for entry into mitosis, the alteration of Cyclin B1 levels is a direct effector of the observed G2/M arrest[7].

G2_M_Arrest_Pathway cluster_extract Tamarix gallica Extract cluster_pathways Cellular Signaling Pathways cluster_effect Cell Cycle Control Tamarix Tamarix gallica Extract Erk1_2 Erk1/2 Tamarix->Erk1_2 Modulates p38 p38 Tamarix->p38 Modulates Chk1_2 Chk1/Chk2 Tamarix->Chk1_2 Modulates CyclinB1 Cyclin B1 Regulation Erk1_2->CyclinB1 p38->CyclinB1 Chk1_2->CyclinB1 G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest Induces

Fig. 1: Proposed pathway for T. gallica induced G2/M arrest.
Predicted Targets of Tamarixetin in Breast Cancer

An in silico study combining reverse docking and network pharmacology predicted several key protein targets for Tamarixetin in breast cancer[8]. These targets are central to neoplastic signaling and are negatively correlated with patient survival, highlighting their therapeutic relevance.

Top Predicted Hub Targets:

  • AKT1 (Protein Kinase B): A pivotal node in the PI3K/AKT signaling pathway, which governs cell survival, proliferation, and metabolism.

  • ESR1 (Estrogen Receptor 1): A primary driver in the majority of breast cancers, making it a critical therapeutic target.

  • HSP90AA1 (Heat Shock Protein 90 Alpha Class A Member 1): A molecular chaperone required for the stability and function of numerous oncogenic proteins.

In vitro validation of these predictions showed that Tamarixetin inhibits proliferation, increases reactive oxygen species (ROS), and reduces mitochondrial membrane potential, ultimately leading to cell death in breast cancer cells[8].

Tamarixetin_Breast_Cancer_Targets cluster_targets Predicted Protein Targets cluster_outcomes Cellular Outcomes Tamarixetin Tamarixetin AKT1 AKT1 Tamarixetin->AKT1 Inhibits ESR1 ESR1 Tamarixetin->ESR1 Inhibits HSP90AA1 HSP90AA1 Tamarixetin->HSP90AA1 Inhibits ROS Induce ROS Tamarixetin->ROS Mito ↓ Mitochondrial Membrane Potential Tamarixetin->Mito Proliferation Inhibit Proliferation AKT1->Proliferation ESR1->Proliferation HSP90AA1->Proliferation Apoptosis Induce Apoptosis ROS->Apoptosis Mito->Apoptosis

Fig. 2: Predicted targets and effects of Tamarixetin in breast cancer.

Potential Therapeutic Targets in Inflammation

The anti-inflammatory properties of Tamarixetin have been investigated, revealing a mechanism that shifts the cytokine balance from a pro-inflammatory to an anti-inflammatory state. This makes it a candidate for conditions like bacterial sepsis[9][10].

Key Molecular Targets & Mechanisms:

  • Pro-inflammatory Cytokines: Tamarixetin reduces the secretion of various inflammatory cytokines by dendritic cells following activation by lipopolysaccharide (LPS)[9].

  • Interleukin-10 (IL-10): A key anti-inflammatory cytokine. Tamarixetin actively promotes the secretion of IL-10 and increases the population of IL-10-secreting immune cells[9][10]. This dual action is crucial for dampening excessive inflammatory responses.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_response Cytokine Response LPS LPS / Bacteria DC Dendritic Cells & Splenocytes LPS->DC Activates Pro_Inflammatory Pro-inflammatory Cytokines DC->Pro_Inflammatory Secretes Anti_Inflammatory IL-10 (Anti-inflammatory) DC->Anti_Inflammatory Tamarixetin Tamarixetin Tamarixetin->Pro_Inflammatory Inhibits Tamarixetin->Anti_Inflammatory Promotes Secretion

Fig. 3: Anti-inflammatory mechanism of Tamarixetin.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Tamarix extracts. Note the absence of specific IC50 values for isolated this compound against molecular targets.

Table 1: Antioxidant and Cytotoxic Activity of Tamarix Extracts

Species Extract Type Assay Result Reference
Tamarix gallica Methanolic Shoot DPPH Antioxidant IC50 = 3.3 µg/ml [6][7]
Tamarix gallica Methanolic Shoot Caco-2 Cell Growth ~62% inhibition at 100 µg/ml [7]
Tamarix gallica Methanolic Leaf Caco-2 Cell Growth ~62% inhibition at 100 µg/ml [7]
Tamarix gallica Methanolic Flower Caco-2 Cell Growth ~62% inhibition at 100 µg/ml [7]

| T. aphylla | Ethanolic Leaves | DPPH Antioxidant | EC50 = 0.81 mg/ml |[11] |

Experimental Protocols

Cancer Cell Growth Inhibition Assay (MTT & Direct Counting)
  • Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Human cancer cells (e.g., Caco-2, HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of the test compound (e.g., Tamarix extract, Tamarixetin) or a vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

    • Assessment (MTT): MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability[12].

    • Assessment (Trypan Blue): For direct cytotoxicity assessment, cells are collected, stained with Trypan blue, and counted using a hemocytometer. Non-viable cells with compromised membranes take up the blue dye[12].

Cell Cycle Analysis by DAPI Staining
  • Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound for a specified duration.

    • Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

    • Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as DAPI (4',6-diamidino-2-phenylindole)[7].

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the fluorescence signal from the DNA-binding dye is directly proportional to the amount of DNA in each cell.

    • Analysis: The data is used to generate a histogram plot. Cells in G1 phase have a 2n DNA content, cells in G2 and M phases have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. An accumulation of cells in the 4n peak indicates a G2/M arrest[7].

DPPH Radical Scavenging Assay
  • Objective: To measure the antioxidant capacity of a compound.

  • Methodology:

    • Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, is prepared in a solvent like methanol. The solution has a deep violet color.

    • Reaction: The test compound (e.g., Tamarix extract) is added to the DPPH solution at various concentrations.

    • Incubation: The mixture is incubated in the dark for a period (e.g., 30 minutes).

    • Measurement: If the test compound has antioxidant properties, it will donate a hydrogen atom to the DPPH radical, neutralizing it and causing the solution to lose its color (turning from violet to yellow). The change in absorbance is measured using a spectrophotometer.

    • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined[6][11].

Conclusion and Future Directions

The available evidence strongly suggests that compounds within the Tamarix genus, including this compound and the related flavonoid Tamarixetin, possess significant therapeutic potential, particularly in oncology and inflammatory diseases. The primary mechanisms appear to involve the modulation of critical signaling pathways such as MAP kinases (Erk1/2, p38) and the PI3K/AKT axis, leading to cell cycle arrest and apoptosis in cancer cells[7][8]. In inflammation, the ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory IL-10 presents a promising strategy for treating immune dysregulation[9].

However, a critical gap exists in the literature regarding the specific molecular targets of isolated this compound. Future research should prioritize:

  • Isolation and Purification: Development of robust protocols for isolating pure this compound from Tamarix species.

  • Target Identification: Employing unbiased screening methods such as affinity chromatography-mass spectrometry, thermal proteome profiling, and activity-based protein profiling to identify the direct binding partners of this compound.

  • In-depth Mechanistic Studies: Validating identified targets and elucidating the downstream signaling consequences of this compound binding in relevant cellular and preclinical models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with Tamarixetin, quercetin, and other related flavonoids to understand the role of specific chemical modifications (e.g., methylation, glycosylation) in target engagement and efficacy.

A thorough investigation into these areas will be crucial for translating the therapeutic potential of this compound into novel drug development programs.

References

In Silico Modeling of Tamarixin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Tamarixin, a flavonoid with significant therapeutic potential. Given the limited direct research on this compound, this guide leverages data from its close structural analog, Tamarixetin, to explore its interactions with various protein targets. This document outlines potential molecular targets, summarizes quantitative data from relevant studies, details experimental validation protocols, and visualizes key signaling pathways and workflows.

Introduction to this compound and In Silico Modeling

This compound is a naturally occurring flavonoid found in plants of the Tamarix genus. Like other flavonoids, it is being investigated for its potential anti-inflammatory, anticancer, and antidiabetic properties. In silico modeling, which involves computational techniques to simulate and predict molecular interactions, is a powerful tool in drug discovery and development.[1] By employing methods such as molecular docking and molecular dynamics simulations, researchers can predict the binding affinity and interaction patterns of small molecules like this compound with specific protein targets, thereby elucidating their mechanism of action and guiding further experimental studies.[2][3]

Potential Protein Targets for this compound

Based on the observed biological activities of Tamarixetin and related flavonoids from Tamarix species, several protein targets have been identified as relevant for in silico modeling studies. These targets are primarily associated with inflammation, cancer, and metabolic disorders.

Table 1: Potential Protein Targets for this compound

Target ProteinBiological ProcessRationale for Targeting
Cyclooxygenase-2 (COX-2)InflammationCOX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. Studies on Tamarix aphylla extracts have shown a reduction in COX-2 levels.[4]
Tumor Necrosis Factor-alpha (TNF-α)Inflammation, CancerTNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is also implicated in the progression of cancer. Extracts from Tamarix aphylla have been shown to reduce TNF-α levels.[4]
Interleukin-1 beta (IL-1β)InflammationIL-1β is another crucial pro-inflammatory cytokine. Its levels are reduced by extracts of Tamarix aphylla.
α-GlucosidaseDiabetesThis enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. Extracts from Tamarix species have demonstrated inhibitory activity against α-glucosidase.
α-AmylaseDiabetesSimilar to α-glucosidase, this enzyme plays a role in carbohydrate metabolism. Inhibition of α-amylase is a therapeutic target for diabetes.
Mitogen-activated protein kinases (MAPKs)Cancer, InflammationMAPKs are involved in various signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Tamarixetin has been shown to suppress MAPK activation.
Nuclear factor-κB (NF-κB)Inflammation, CancerNF-κB is a transcription factor that plays a central role in regulating the immune response to infection and is also implicated in cancer. Tamarixetin has been observed to inhibit the NF-κB signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2)Oxidative StressNrf2 is a key transcription factor that regulates the antioxidant response. Tamarixetin has been shown to activate the Nrf2 signaling pathway.

Quantitative Data on Tamarixetin Interactions

The following tables summarize the available quantitative data on the biological activity of Tamarixetin and extracts from Tamarix species, which can serve as a benchmark for in silico predictions for this compound.

Table 2: In Vitro Enzyme Inhibition by Tamarix Species Extracts

Plant ExtractEnzymeIC50 (µg/mL)
Tamarix dioica (ethyl acetate (B1210297) fraction)α-Glucosidase122.81 ± 2.05

Table 3: Cytotoxicity of Tamarixetin against Breast Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
MCF-748.3 ± 1.535.2 ± 1.8
MDA-MB-23155.6 ± 2.142.8 ± 2.5

Table 4: In Silico ADMET Prediction for Tamarixetin

PropertyPrediction
AMES TestNot carcinogenic
Bioavailability Score0.55

Note: The ADMET predictions suggest that Tamarixetin has favorable drug-like properties.

Experimental Protocols

Detailed experimental protocols are crucial for validating the findings of in silico models. Below are methodologies for key assays relevant to the study of this compound's interactions.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (pH 6.8).

    • Prepare solutions of the test compound (e.g., this compound) at various concentrations in the same phosphate buffer.

    • Prepare a solution of the substrate, p-nitrophenyl-α-d-glucopyranoside (pNPG), in the phosphate buffer.

    • Acarbose is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution and the α-glucosidase solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).

    • Initiate the reaction by adding the pNPG solution to the wells.

    • Incubate the plate again at 37°C for a specific duration (e.g., 15-20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Preparation of Protein and Ligand:

    • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The 2D structure of the ligand (this compound) is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is then optimized.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to perform the simulation.

    • The binding site on the protein is defined.

    • The software then explores various possible conformations of the ligand within the binding site and calculates the binding energy for each conformation.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for in silico modeling of this compound.

Signaling Pathways

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits MAPK_K MAPKK This compound->MAPK_K Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus IkB->NFkB_p65_p50 Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Inflammatory_Genes Activates Transcription MAPK MAPK MAPK_K->MAPK

Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

Caption: Potential anticancer signaling pathway influenced by this compound.

Experimental and In Silico Workflow

in_silico_workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation Target_Identification Target Identification (Literature, Databases) Protein_Preparation Protein Preparation (from PDB) Target_Identification->Protein_Preparation Ligand_Preparation Ligand Preparation (this compound 3D structure) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Protein_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Enzyme_Inhibition_Assay Enzyme Inhibition Assay Binding_Energy->Enzyme_Inhibition_Assay Correlate Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity) Binding_Energy->Cell_Based_Assay Correlate Binding_Assay Binding Assays (e.g., SPR) Binding_Energy->Binding_Assay Correlate

Caption: Integrated workflow for in silico modeling and experimental validation.

Conclusion

This technical guide provides a foundational understanding of the in silico modeling of this compound interactions, drawing upon data from its closely related analog, Tamarixetin. The presented information on potential protein targets, quantitative biological activity, and detailed experimental protocols offers a roadmap for researchers and drug development professionals. The visualized signaling pathways and workflows provide a clear conceptual framework for initiating and conducting further research into the therapeutic potential of this compound. Future studies should focus on direct in silico modeling of this compound to confirm and expand upon the findings presented here, ultimately paving the way for its potential development as a novel therapeutic agent.

References

The Quest for Tamarixin: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, abundance, and biochemical pathways related to Tamarixin, a flavonoid of significant interest to the scientific community. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth data and methodologies to facilitate further investigation into this promising natural compound.

This compound, also known as Tamarixetin, is a methylated flavonol that has been identified in various plant species, most notably within the genus Tamarix. This guide offers a consolidated overview of its presence across different species and plant tissues, presents detailed experimental protocols for its extraction and quantification, and visualizes its biosynthetic origins and known signaling interactions.

Natural Abundance of this compound

This compound has been qualitatively identified in several species of the Tamarix genus, including Tamarix ramosissima, Tamarix aphylla, Tamarix gallica, and Tamarix chinensis[1][2][3][4]. While precise quantitative data for this compound remains relatively sparse in publicly available literature, existing studies provide valuable insights into the concentration of total flavonoids and related phenolic compounds in these plants. This information is crucial for directing extraction and isolation efforts.

The table below summarizes the available quantitative data for total phenolic and flavonoid content in various Tamarix species, which provides a foundational context for the potential abundance of this compound. It is important to note that this compound is a constituent of the total flavonoid content.

Plant SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Tamarix gallicaFlowersMethanol (B129727)135.36Not Reported[5]
Tamarix gallicaAerial PartsEthanol (B145695)17.4 ± 0.4116.24 ± 1.14
Tamarix gallicaAerial PartsMethanol15.02 ± 1.749.86 ± 1.78
Tamarix gallicaAerial PartsAqueous7.59 ± 1.428.3 ± 0.48
Tamarix aphyllaLeavesEthyl Acetate39.3Not Reported

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

A critical aspect of studying this compound involves robust and reproducible experimental methodologies. This guide outlines a comprehensive protocol for the extraction and quantification of this compound from plant materials, synthesized from established methods for flavonoid analysis.

Protocol for Extraction and Quantification of this compound

1. Plant Material Preparation:

  • Collect fresh plant material (leaves or flowers).

  • Air-dry the material in a shaded, well-ventilated area until constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Soxhlet Extraction:

    • Place the powdered plant material (e.g., 50 g) in a cellulose (B213188) thimble.

    • Extract with methanol or ethanol (500 mL) in a Soxhlet apparatus for 6-8 hours.

  • Maceration:

    • Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a 1:10 (w/v) ratio.

    • Agitate the mixture at room temperature for 24-48 hours.

  • Solvent Removal:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

3. Purification (Optional but Recommended for High Purity):

  • The crude extract can be further purified using column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to isolate this compound.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Formic acid in Water

  • Gradient Program:

    • 0-5 min: 10-20% A

    • 5-20 min: 20-40% A

    • 20-30 min: 40-60% A

    • 30-35 min: 60-10% A (return to initial conditions)

    • 35-40 min: 10% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or 365 nm are suitable for flavonoids. A DAD can scan a range to determine the optimal wavelength.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Visualizing the Pathways

To provide a clearer understanding of the biochemical context of this compound, this guide includes diagrams generated using the DOT language for key pathways.

Biosynthesis of this compound

This compound, being a flavonoid, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The following diagram illustrates the general steps leading to the formation of Quercetin, the immediate precursor to this compound. The final step involves the methylation of Quercetin by a specific O-methyltransferase.

Tamarixin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_acid->4-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone 4-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound O-Methyltransferase

A simplified diagram of the this compound biosynthesis pathway.
Experimental Workflow for this compound Analysis

The logical flow of operations for the extraction and quantification of this compound is depicted in the following workflow diagram.

Tamarixin_Workflow Plant_Material Plant Material (e.g., Tamarix leaves/flowers) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (Soxhlet/Maceration) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Column Chromatography (Optional) Crude_Extract->Purification HPLC_Analysis HPLC-DAD Quantification Crude_Extract->HPLC_Analysis Direct Analysis Purified_Fraction Purified this compound Fraction Purification->Purified_Fraction Purified_Fraction->HPLC_Analysis Data_Analysis Data Analysis and Abundance Determination HPLC_Analysis->Data_Analysis

Workflow for the extraction and analysis of this compound.
Known Signaling Interactions of Tamarixetin

Preliminary research suggests that Tamarixetin may exert its biological effects, particularly its anti-cancer properties, through the modulation of specific cellular signaling pathways. The following diagram illustrates some of the reported interactions of Tamarixetin within a cancer cell context.

Tamarixetin_Signaling cluster_cell Cancer Cell Tamarixetin Tamarixetin AKT_Pathway AKT Signaling Tamarixetin->AKT_Pathway inhibits NFAT_Pathway NFAT Signaling Tamarixetin->NFAT_Pathway inhibits Cell_Cycle Cell Cycle Progression Tamarixetin->Cell_Cycle arrests at G2/M Apoptosis Apoptosis Tamarixetin->Apoptosis induces Tumor_Growth Tumor Growth AKT_Pathway->Tumor_Growth promotes NFAT_Pathway->Tumor_Growth promotes Cell_Cycle->Tumor_Growth promotes Apoptosis->Tumor_Growth inhibits

Reported signaling interactions of Tamarixetin in cancer cells.

This technical guide provides a solid foundation for researchers embarking on the study of this compound. The compiled data, detailed protocols, and visual representations of complex pathways are intended to streamline future research efforts and accelerate the exploration of this flavonoid's full therapeutic potential. Further quantitative studies across a broader range of Tamarix species and geographical locations are warranted to build a more complete picture of this compound's natural abundance.

References

Methodological & Application

Application Notes and Protocols for Tamarixin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of tamarixin (B1643344), a bioactive flavonoid found in plants of the Tamarix genus. The methodologies outlined are based on established techniques for the isolation of flavonoids and related polyphenolic compounds from plant materials. Additionally, this document presents quantitative data on the biological activity of closely related compounds and illustrates the key signaling pathways potentially modulated by this compound, based on current scientific literature.

Introduction

This compound is a flavonoid that has been identified in various Tamarix species, plants with a long history in traditional medicine for treating a range of ailments.[1] Flavonoids as a class are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. While specific research on this compound is limited, studies on the closely related flavonoid tamarixetin (B191864) and the tannin tamarixinin A, also found in Tamarix species, suggest significant therapeutic potential. These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB, MAPK, and PI3K-Akt pathways.[2][3][4][5][6][7]

This document provides a comprehensive guide for the extraction of a flavonoid-rich fraction from Tamarix species and a subsequent purification strategy to isolate this compound. The protocols are designed to be adaptable for laboratory-scale research and early-stage drug discovery.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and flowers) of Tamarix gallica or a related Tamarix species during the flowering season.

  • Authentication: Ensure proper botanical identification of the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Drying: Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction of Crude Flavonoid Extract

This protocol is based on the widely used solvent extraction method for polyphenols from plant materials.[8][9][10]

  • Maceration:

    • Weigh 500 g of the dried plant powder and place it in a large glass container.

    • Add 5 L of 70% methanol (B129727) (MeOH) in water to the powder.

    • Stir the mixture thoroughly and seal the container.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh 70% methanol to ensure maximum yield.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Liquid-Liquid Partitioning (Fractionation)

This step separates compounds based on their polarity.

  • Solvent Preparation: Prepare solutions of ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Fractionation:

    • Dissolve the crude methanolic extract in distilled water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with ethyl acetate followed by n-butanol.

    • For each solvent, add an equal volume to the aqueous solution, shake vigorously for 5-10 minutes, and allow the layers to separate.

    • Collect the respective solvent layers. Repeat this process three times for each solvent.

    • Combine the respective fractions (ethyl acetate and n-butanol).

  • Concentration: Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is expected to be enriched with flavonoids like this compound.

Purification by Column Chromatography

This protocol outlines the purification of the flavonoid-rich ethyl acetate fraction using column chromatography.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Adsorb a known amount of the dried ethyl acetate fraction onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

  • Fraction Collection:

    • Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Use a suitable solvent system for TLC and visualize the spots under UV light or by using a spraying reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions that show a similar TLC profile corresponding to the desired flavonoid.

  • Final Purification:

    • The pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

An analytical HPLC method can be developed to determine the purity of the isolated this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the purified compound (typically around 280 nm for flavonoids).

  • Injection Volume: 20 µL.

  • Quantification: Purity can be assessed by the peak area percentage.

Data Presentation

The following tables summarize quantitative data on the biological activities of tamarixetin and tamarixinin A, compounds structurally and functionally related to this compound. This data provides a benchmark for the potential efficacy of purified this compound.

Table 1: In Vitro Anticancer Activity of Tamarixetin

Cell LineTreatment Concentration (µM)Incubation Time (h)% Inhibition of Cell Proliferation
MCF-7504892.70%
MDA-MB-231504871.02%
MDA-MB-468504888.14%
T47D1004886.68%
(Data adapted from a study on the anti-proliferative effects of tamarixetin on breast cancer cell lines.[4])

Table 2: Anti-inflammatory Activity of Tamarixinin A

ModelTreatmentEffect
LPS-induced macrophagesTamarixinin A (5-20 µM)Dose-dependent suppression of p38, ERK, JNK, and p65 phosphorylation
Adjuvant-induced arthritis (rats)Tamarixinin A (12.5 and 25 mg/kg)Significant decrease in the expression of p65
(Data adapted from a study on the anti-arthritic effects of tamarixinin A.[2])

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Maceration (70% MeOH) Maceration (70% MeOH) Grinding->Maceration (70% MeOH) Filtration Filtration Maceration (70% MeOH)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning EtOAc Fraction EtOAc Fraction Liquid-Liquid Partitioning->EtOAc Fraction n-BuOH Fraction n-BuOH Fraction Liquid-Liquid Partitioning->n-BuOH Fraction Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) EtOAc Fraction->Column Chromatography (Silica Gel) Fraction Collection & TLC Fraction Collection & TLC Column Chromatography (Silica Gel)->Fraction Collection & TLC Purified this compound Purified this compound Fraction Collection & TLC->Purified this compound HPLC Analysis HPLC Analysis Purified this compound->HPLC Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and anticancer activities of related compounds like tamarixetin and tamarixinin A, the following diagram illustrates the potential signaling pathways that this compound may modulate.

G cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anticancer Pathway cluster_antioxidant Antioxidant Response This compound This compound MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) This compound->MAPK (p38, ERK, JNK) NF-κB NF-κB This compound->NF-κB PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 LPS/Cytokines LPS/Cytokines LPS/Cytokines->MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK)->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Growth Factors Growth Factors Growth Factors->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes

Caption: Potential Signaling Pathways Modulated by this compound.

References

Application Notes & Protocols for the Quantitative Analysis of Tamarixin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamarixin, a flavonoid found in various species of the Tamarix genus, has garnered interest for its potential pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of flavonoids due to its high resolution, sensitivity, and specificity.[3]

This document provides a detailed application note and protocol for the quantitative analysis of this compound using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle of the Method

The method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous solvent (with a pH modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used for elution.[4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid (or acetic acid), analytical grade

  • Plant material or other sample matrix containing this compound

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase: A gradient elution is often employed for complex samples like plant extracts. A typical mobile phase consists of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh about 1 g of the dried and powdered plant material.

    • Perform extraction using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or Soxhlet extraction. For Tamarix aphylla, an ethanolic extraction has been described.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions of different concentrations. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method can be determined by performing recovery studies. This involves spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.

  • Precision: The precision of the method is expressed as the relative standard deviation (RSD%) of a series of measurements. It should be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Data Presentation

HPLC System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Resolution> 1.5 (between this compound and the nearest eluting peak)
Method Validation Data for this compound (Illustrative)

Disclaimer: The following data is illustrative for a typical flavonoid analysis and should be established specifically for a validated this compound method.

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery %) 98 - 102%
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Quantitative Analysis of this compound in a Sample

The concentration of this compound in a sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound in the sample.

  • c is the y-intercept of the calibration curve.

Alternatively, the concentration can be calculated based on the response factor of a single standard.

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Collection Sample Collection Drying and Grinding Drying and Grinding Sample Collection->Drying and Grinding Solvent Extraction Solvent Extraction Drying and Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration HPLC System HPLC System Filtration->HPLC System UV-Vis Detector UV-Vis Detector HPLC System->UV-Vis Detector C18 Column C18 Column C18 Column->HPLC System Mobile Phase Mobile Phase Mobile Phase->HPLC System Chromatogram Chromatogram UV-Vis Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Selectivity Selectivity Mobile Phase Optimization Mobile Phase Optimization Selectivity->Mobile Phase Optimization Linearity Linearity Mobile Phase Optimization->Linearity Column Selection Column Selection Column Selection->Mobile Phase Optimization Wavelength Selection Wavelength Selection Wavelength Selection->Mobile Phase Optimization Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Sample Analysis Sample Analysis LOD_LOQ->Sample Analysis System Suitability System Suitability Sample Analysis->System Suitability Data Reporting Data Reporting System Suitability->Data Reporting

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for Tamarixetin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tamarixetin, a methylated derivative of quercetin, is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] In vitro cell culture assays are fundamental tools for elucidating the mechanisms of action of Tamarixetin and quantifying its biological effects. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory, and antioxidant potential of Tamarixetin in cell-based models, intended for researchers, scientists, and professionals in drug development.

Section 1: Cytotoxicity and Anti-Proliferative Assays

Tamarixetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1] The following protocols are designed to quantify these effects.

Data Summary: Cytotoxicity of Tamarixetin
Cell LineAssay TypeIncubation TimeIC50 ValueReference
Lung Cancer
A549MTT AssayNot Specified19.6 µM[1]
HCC44MTT AssayNot Specified20.3 µM
Leukemia
U937Not SpecifiedNot Specified5.5 µM
HL-60Not SpecifiedNot Specified7.5 µM
Molt-3Not SpecifiedNot Specified7.5 µM
K562Not SpecifiedNot Specified24 µM
Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Tamarixetin (dissolved in DMSO)

  • Target cancer cell lines (e.g., A549, HCC44)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Tamarixetin in complete medium. Remove the old medium from the wells and add 100 µL of the Tamarixetin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Tamarixetin dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Workflow for MTT-based cytotoxicity assessment of Tamarixetin.

Section 2: Anti-Inflammatory Assays

Tamarixetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB.

Data Summary: Anti-Inflammatory Effects of Tamarixetin
Cell TypeAssayStimulantEffectReference
Dendritic CellsCytokine Production (ELISA)LPS or E. coliReduced secretion of inflammatory cytokines
ChondrocytesWestern BlotIL-1βInhibition of NF-κB and MAPK signaling
ChondrocytesImmunofluorescenceIL-1βAttenuated ROS production
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to assess the inhibitory effect of Tamarixetin on NF-κB activation using a luciferase reporter gene.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., C2C12-NF-κB-Luc)

  • Tamarixetin (dissolved in DMSO)

  • Complete cell culture medium

  • TNF-α (or another NF-κB activator like LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Tamarixetin for 1-2 hours before stimulation.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include appropriate controls (unstimulated, stimulated with vehicle).

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity.

Signaling Pathway: Tamarixetin's Inhibition of the NF-κB Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Tamarixetin Tamarixetin Tamarixetin->IKK Inhibition IkB_NFkB->IkB Degradation NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription TNF TNF-α TNF->TNFR

Tamarixetin inhibits NF-κB signaling by targeting the IKK complex.

Section 3: Antioxidant Activity Assays

Tamarixetin has been reported to possess antioxidant properties, which can be evaluated using cell-based assays that measure the reduction of oxidative stress.

Data Summary: Antioxidant Effects of Tamarixetin
Cell TypeAssayOxidative StressorEffectReference
ChondrocytesDCFH-DA AssayIL-1βAttenuated ROS production
Not SpecifiedNot SpecifiedNot SpecifiedEnhances activity of antioxidant enzymes (SOD, CAT)
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from DCFH-DA in cells subjected to an oxidative challenge.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Tamarixetin

  • Complete cell culture medium

  • 96-well black, clear-bottom plate

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate and grow to confluence.

  • Compound Loading: Wash the cells with PBS and incubate with Tamarixetin at various concentrations along with DCFH-DA for 1 hour.

  • Oxidative Stress Induction: Remove the treatment solution, wash the cells, and add AAPH solution to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time and determine the CAA units, which reflect the antioxidant activity.

Signaling Pathway: Tamarixetin's Modulation of Nrf2 and MAPK Pathways

G cluster_0 Cytoplasm cluster_1 Nucleus Tamarixetin Tamarixetin MAPK MAPK (ERK, JNK, p38) Tamarixetin->MAPK Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Tamarixetin->Keap1_Nrf2 Disruption ROS ROS ROS->Keap1_Nrf2 Disruption Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Keap1_Nrf2->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Transcription

Tamarixetin modulates oxidative stress via Nrf2 and MAPK pathways.

References

Application Notes and Protocols for the Synthesis and Bioactivity of Tamarixin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Tamarixin (4'-O-methylquercetin) and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this class of flavonoids.

Introduction

This compound, a naturally occurring O-methylated flavonol, and its derivatives have garnered significant scientific interest due to their diverse pharmacological properties. As a derivative of quercetin (B1663063), this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[1][2] The methylation at the 4'-position of the B-ring is believed to enhance its metabolic stability and bioavailability compared to its parent compound, quercetin.[3] This has prompted further investigation into the synthesis of various this compound derivatives to explore their structure-activity relationships and identify novel therapeutic agents. This document outlines the synthetic strategies for preparing this compound derivatives and provides detailed protocols for assessing their key bioactivities.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically starts from the readily available flavonoid, quercetin. The key challenge in the synthesis is the regioselective modification of the multiple hydroxyl groups present on the quercetin scaffold.

Partial Synthesis of this compound (4'-O-methylquercetin)

A five-step partial synthesis of this compound from quercetin has been reported with a good overall yield.[4] This method involves a series of protection and deprotection steps to achieve selective methylation at the 4'-hydroxyl group.

Experimental Protocol:

Step 1: Protection of the 3',4'-catechol group.

  • Quercetin is reacted with dichlorodiphenylmethane (B138671) in diphenyl ether at 175°C for 30 minutes to selectively protect the adjacent hydroxyl groups on the B-ring.[4]

Step 2: Protection of the 3- and 7-hydroxyl groups.

  • The product from Step 1 is then treated with methoxymethyl chloride (MOMCl) in the presence of potassium carbonate in acetone (B3395972) under reflux for 6 hours. This step protects the more reactive 3- and 7-hydroxyl groups.[4]

Step 3: Deprotection of the 3',4'-diphenylmethylene ketal.

  • The diphenylmethylene protecting group is removed by hydrogenolysis using 10% palladium on carbon as a catalyst in a mixture of THF and ethanol (B145695) under a hydrogen atmosphere for 8 hours.[4]

Step 4: Selective methylation of the 4'-hydroxyl group.

  • The resulting compound is treated with iodomethane (B122720) in the presence of potassium carbonate in DMF for 8 hours to selectively methylate the 4'-hydroxyl group.[4]

Step 5: Deprotection of the MOM groups.

  • The final step involves the removal of the MOM protecting groups using hydrochloric acid in a mixture of diethyl ether and dichloromethane (B109758) at room temperature for 6 hours to yield this compound.[4]

Synthesis of this compound Glycosides

The synthesis of this compound glycosides can be achieved through the glycosylation of a partially protected this compound aglycone with a suitable glycosyl donor. For example, the synthesis of tamarixetin (B191864) 3-O-neohesperidoside has been reported.[5]

General Protocol Outline:

  • Preparation of a partially protected this compound aglycone: This involves selectively protecting the hydroxyl groups that are not to be glycosylated.

  • Glycosylation: The protected aglycone is then reacted with an activated glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter.

  • Deprotection: The protecting groups on the sugar and the aglycone are removed to yield the final this compound glycoside.

Synthesis of O-Alkylated and Acylated this compound Derivatives

Further derivatization of this compound can be achieved through O-alkylation or acylation of the remaining free hydroxyl groups. The principles for these reactions are similar to those used for other flavonoids like quercetin.[6][7] Regioselectivity can be controlled by using appropriate protecting group strategies or by exploiting the differential reactivity of the hydroxyl groups.

General Protocol for O-Alkylation:

  • A partially protected this compound derivative is reacted with an alkyl halide (e.g., butyl bromide, geranyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[6] Subsequent deprotection yields the desired O-alkylated derivative.

General Protocol for Acylation:

  • Acylation can be performed using an acyl chloride or anhydride (B1165640) in the presence of a base. Enzymatic acylation using lipases has also been explored for flavonoids to achieve regioselectivity.[8]

Bioactivity of this compound Derivatives: Data Presentation

The synthesized this compound derivatives can be screened for various biological activities. The following tables summarize the reported IC50 values for this compound and related compounds in key bioassays.

CompoundAntioxidant Activity (DPPH Assay) IC50 (µM)Anticancer Activity (MCF-7 cells) IC50 (µM)α-Glucosidase Inhibition IC50 (µg/mL)
This compound~2.5[9]~50-100 (cell line dependent)[10]122.81 (ethyl acetate (B1210297) fraction of T. dioica)[11]
Quercetin~4.5[9]>100[12]-
Isorhamnetin (B1672294)~6.0[9]--
Kaempferol~8.0[9]--
Rutin~12.0[9]--
Acarbose (B1664774)--151.1[13][14]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Bioactivity Assays

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to determine the free radical scavenging capacity of the synthesized this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of test compounds: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

Protocol for MTT Assay (Anticancer Activity)

This protocol assesses the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the untreated cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[10]

Protocol for α-Glucosidase Inhibition Assay (Antidiabetic Activity)

This protocol is used to evaluate the potential of this compound derivatives to inhibit the α-glucosidase enzyme, which is a target for type 2 diabetes treatment.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer.

    • Dissolve pNPG (the substrate) in phosphate buffer.

    • Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Assay:

    • Add 50 µL of the test compound solution or positive control to the wells of a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance of the reaction with the inhibitor.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits the enzyme activity by 50%) is determined from the dose-response curve.[13][14]

Signaling Pathways Modulated by this compound Derivatives

This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways.[15][16]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[15][16]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival This compound This compound This compound->Akt inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. This compound has been demonstrated to inhibit the phosphorylation of JNK and p38 in response to inflammatory stimuli.[15]

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis This compound This compound This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Caption: this compound inhibits the JNK and p38 MAPK signaling pathways.

Experimental Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Quercetin Quercetin Protection Protection of -OH groups Quercetin->Protection Derivatization Alkylation/ Acylation/ Glycosylation Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Derivatives This compound Derivatives Deprotection->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Bioactivity Screening Workflow

Bioactivity_Workflow cluster_screening Bioactivity Screening Derivatives Synthesized This compound Derivatives Antioxidant Antioxidant Assay (DPPH) Derivatives->Antioxidant Anticancer Anticancer Assay (MTT) Derivatives->Anticancer Antidiabetic Antidiabetic Assay (α-glucosidase) Derivatives->Antidiabetic Data IC50 Determination & Data Analysis Antioxidant->Data Anticancer->Data Antidiabetic->Data

Caption: Workflow for screening the bioactivity of this compound derivatives.

References

Tamarixin Formulations for In Vivo Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of Tamarixin (also known as Tamarixetin), a naturally occurring flavonoid with demonstrated anti-cancer and anti-inflammatory properties. The following sections detail vehicle preparation for various administration routes, protocols for in vivo efficacy studies, and an overview of the key signaling pathway modulated by this compound.

Data Presentation: Pharmacokinetics of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration. This data is crucial for designing in vivo studies and determining appropriate dosing regimens.

Pharmacokinetic ParameterIntravenous Administration (2 mg/kg)Oral Administration (20 mg/kg)
Tmax (h) ~00.61
Cmax (ng/mL) 967.93 ± 899.1649.72 ± 38.31
T½ (h) 0.039.68
AUC(0–24 h) (ng/mL·h) 134.29 ± 74.53163.63 ± 72.29
AUC(0–∞) (ng/mL·h) 138.63 ± 75.43226.08 ± 122.53
Oral Bioavailability (F) -20.3 ± 12.4%

Data compiled from a pharmacokinetic study in rats[1]. Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol details the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in rodent models.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (B213188) sodium (CMC-Na)

  • Sterile water for injection

  • Normal saline (0.9% NaCl)

  • 5% Dextrose solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (B145695)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Formulation for Oral Administration (Gavage):

A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in an aqueous vehicle containing a suspending agent.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix vigorously using a vortex mixer until the CMC-Na is fully dissolved.

  • Suspension Preparation: Weigh the required amount of this compound powder. Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume).

  • Homogenization: Ensure the suspension is homogeneous before each administration by vortexing. Sonication can be used to improve the uniformity of the suspension.

Formulation for Intravenous (IV) Injection:

Due to the poor water solubility of this compound, a co-solvent system is often necessary for intravenous administration.

  • Co-solvent Vehicle Preparation: A common co-solvent system is a mixture of PEG 400, ethanol, and normal saline or 5% dextrose. A suggested starting ratio is 10:10:80 (v/v/v) of PEG 400:Ethanol:Saline.

  • Dissolution: Dissolve the this compound powder in the PEG 400 and ethanol mixture first. Once fully dissolved, slowly add the normal saline or 5% dextrose solution while mixing to reach the final desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 10 mL/kg dosing volume).

  • Clarity and Sterility: The final solution should be clear and free of precipitation. Filter the solution through a 0.22 µm sterile filter before injection.

Formulation for Intraperitoneal (IP) Injection:

For intraperitoneal injections, a clear, sterile solution is preferred to minimize irritation.

  • Vehicle Selection: A suitable vehicle for IP injection is a solution of 5% glucose and 2% DMSO in sterile water[2].

  • Dissolution: Dissolve the this compound powder in the DMSO first. Then, add the 5% glucose solution to achieve the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).

  • Sterility: Ensure the final solution is sterile by filtering it through a 0.22 µm sterile filter before injection.

Protocol 2: In Vivo Anti-Cancer Efficacy Study - Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model. This protocol can be adapted for various cancer cell lines.

Animal Model:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

Experimental Procedure:

  • Cell Culture: Culture a human cancer cell line known to be sensitive to PI3K/Akt pathway inhibition (e.g., PLC/PRF/5 or HepG2 for liver cancer, HT-29 or HCT-116 for colorectal cancer) in the appropriate cell culture medium[3][4].

  • Tumor Cell Implantation:

    • Harvest the cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (approximately 50-100 mm³).

    • Randomly assign the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution (e.g., 0.5% CMC-Na for oral administration) following the same schedule as the treatment group.

    • This compound Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 20 mg/kg, orally, once daily for 14-21 days)[3]. The administration route and dosage should be based on pharmacokinetic and toxicity data.

  • Monitoring and Endpoints:

    • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to assess protein expression and phosphorylation).

Signaling Pathway and Experimental Workflow Visualization

This compound's Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound's inhibition of this pathway leads to decreased cancer cell proliferation and increased apoptosis.

Tamarixin_PI3K_Akt_Pathway cluster_upstream Upstream Activation cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K GrowthFactors Growth Factors GrowthFactors->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR GSK3 GSK-3 pAkt->GSK3 FOXO FOXO pAkt->FOXO CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GSK3->CellGrowth ApoptosisInhibition Inhibition of Apoptosis FOXO->ApoptosisInhibition This compound This compound This compound->pAkt inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the key steps in conducting an in vivo xenograft study to evaluate the anti-cancer efficacy of this compound.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth grouping 4. Randomization into Control & Treatment Groups tumor_growth->grouping treatment 5. Vehicle or this compound Administration grouping->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 7. Study Endpoint & Euthanasia monitoring->endpoint analysis 8. Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft efficacy study.

References

Application Notes and Protocols for Testing Tamarixin Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of Tamarixin, a compound derived from the Tamarix genus. The following protocols for antimicrobial susceptibility testing are based on established methods for natural products.

Data Presentation

The antimicrobial efficacy of extracts from various Tamarix species, which contain this compound and other polyphenolic compounds, has been documented against a range of pathogenic microorganisms.[1][2][3][4] The following tables summarize the reported quantitative data from in vitro studies.

Table 1: Antibacterial Activity of Tamarix Extracts (Zone of Inhibition)

Bacterial StrainTamarix Species & ExtractConcentrationZone of Inhibition (mm)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)T. aphylla (Smoked ethanolic leaf extract)200 µg/mL25[5]
Staphylococcus aureusT. nilotica (Methanolic leaf extract)2 mg/mL-[6]
Escherichia coliT. aphylla (Smoked ethanolic leaf extract)400 µg/mL-[5]
Colistin-resistant E. coli (CR-E. coli)T. aphylla (Smoked ethanolic leaf extract)400 µg/mL-[5]
Pseudomonas aeruginosaT. nilotica (Methanolic leaf extract)1 mg/mL-[6]
Klebsiella pneumoniaeT. dioica (Crude methanolic extract)10 mg/ml48% inhibition[7][8]
Salmonella typhiT. dioica (Crude methanolic extract)10 mg/ml22% inhibition[7][8]

Table 2: Antifungal Activity of Tamarix Extracts (Inhibition)

Fungal StrainTamarix Species & ExtractConcentration% InhibitionReference
Aspergillus nigerT. dioica (Crude methanolic extract)10 mg/ml74%[7][8]
Aspergillus fumigatusT. dioica (Crude methanolic extract)10 mg/ml57.14%[7][8]
Aspergillus flavusT. dioica (Crude methanolic extract)10 mg/ml30.77%[7][8]
Candida albicansT. nilotica (Methanolic leaf extract)1 mg/mL-[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Tamarix Extracts

Bacterial StrainTamarix Species & ExtractMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)T. aphylla (Silver nanoparticle formulation)100[5]
Colistin-resistant E. coli (CR-E. coli)T. aphylla (Silver nanoparticle formulation)100[5]
Enterococcus faecalisT. balansae62.5 - 250[4]
Staphylococcus aureusT. balansae62.5 - 250[4]
Escherichia coliT. balansae125[4]
Pseudomonas aeruginosaT. balansae62.5 - 250[4]

Experimental Protocols

Disk Diffusion Assay for Preliminary Screening

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of plant extracts.[9][10][11][12]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound extract of known concentration

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., standard antibiotic disks)

  • Negative control (solvent used to dissolve extract)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Prepare MHA plates, ensuring the agar depth is uniform (approximately 4 mm).[11]

  • Adjust the turbidity of the overnight bacterial culture with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate to ensure a uniform lawn of bacteria.[13]

  • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound extract onto the agar surface using sterile forceps.[12][13]

  • Also, place positive and negative control disks on the plate at a sufficient distance from each other.[13]

  • Allow the plates to stand for a short period to permit diffusion of the extract into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[9][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound extract stock solution

  • Standardized bacterial suspension (5 x 10⁵ CFU/mL)

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Growth indicator dye (e.g., resazurin, optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well and perform two-fold serial dilutions by transferring 100 µL from each well to the next.[16][17] Discard 100 µL from the last well.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.[16]

  • Include a positive control (no antimicrobial agent) and a negative control (no bacteria) on each plate.[16]

  • Seal the plate and incubate at 37°C for 18-24 hours.[16]

  • The MIC is the lowest concentration of the extract that shows no visible turbidity (bacterial growth).[14][16] The use of a growth indicator dye can aid in visualizing the results.[18]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][19][20] This test is performed after the MIC has been determined.[16]

Materials:

  • MHA plates

  • MIC plate from the previous experiment

  • Sterile micropipettes and spreader

Procedure:

  • Following the determination of the MIC, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[16]

  • From each of these clear wells, take a 100 µL aliquot and plate it onto a fresh MHA plate.[16][21]

  • Also, plate an aliquot from the positive growth control well to ensure the initial inoculum was viable.

  • Incubate the MHA plates at 37°C for 24 hours.[21]

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, or the concentration that produces no more than a specified number of colonies (e.g., ten).[19][21]

Visualizations

Experimental Workflow

G Workflow for Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis prep_extract Prepare this compound Extract disk_diffusion Disk Diffusion Assay prep_extract->disk_diffusion mic_assay Broth Microdilution (MIC) prep_extract->mic_assay prep_culture Prepare Bacterial Culture (0.5 McFarland) prep_culture->disk_diffusion prep_culture->mic_assay measure_zone Measure Zone of Inhibition disk_diffusion->measure_zone measure_zone->mic_assay If active read_mic Determine MIC mic_assay->read_mic mbc_assay Subculture for MBC read_mbc Determine MBC mbc_assay->read_mbc read_mic->mbc_assay

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Potential Antimicrobial Mechanisms of Action

While the specific signaling pathways of this compound are not fully elucidated, the antimicrobial activity of polyphenolic compounds often involves several mechanisms.

G General Antimicrobial Mechanisms of Action cluster_bacterium Bacterial Cell This compound This compound (Polyphenolic Compound) cell_wall Cell Wall Synthesis This compound->cell_wall protein_synth Protein Synthesis (Ribosomes) This compound->protein_synth dna_rep DNA Replication & Repair This compound->dna_rep cell_membrane Cell Membrane Integrity This compound->cell_membrane inhibition1 Inhibition cell_wall->inhibition1 inhibition2 Inhibition protein_synth->inhibition2 inhibition3 Inhibition dna_rep->inhibition3 disruption Disruption cell_membrane->disruption

Caption: Potential mechanisms of antimicrobial action for this compound.

References

Tamarixin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tamarixin, a flavonoid with demonstrated anti-cancer properties, in cancer cell line studies. This document details the methodologies for key experiments, summarizes quantitative data on its efficacy, and illustrates the signaling pathways involved.

Introduction

This compound, an O-methylated flavonol, has emerged as a compound of interest in oncology research due to its potential as a chemotherapeutic agent. Studies have shown that this compound can inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines. Its mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. These notes are intended to serve as a guide for researchers investigating the anti-cancer effects of this compound in a laboratory setting.

Data Presentation: Efficacy of this compound and Related Extracts

The following tables summarize the quantitative data from studies on this compound and extracts from the Tamarix genus, demonstrating their cytotoxic and anti-proliferative effects on various cancer cell lines.

Table 1: IC50 Values of Tamarix Extracts in Cancer Cell Lines

Cancer Cell LineExtract/CompoundIC50 ValueReference
HepG2 (Hepatocellular Carcinoma)Tamarix articulata methanolic extract271.1 ± 4.4 µg/mL[1][2]
Huh7D12 (Hepatocellular Carcinoma)Tamarix articulata methanolic extract298.3 ± 7.1 µg/mL[1][2]
Hep3B (Hepatocellular Carcinoma)Tamarix articulata methanolic extract336.7 ± 6.1 µg/mL[1]
Caco-2 (Colon Cancer)Tamarix gallica leaf extract~50 µg/mL
A-549 (Lung Carcinoma)Tamarix tetragyna leaf extract23.90 µg/mL
HT-29 (Colorectal Carcinoma)TamarixetinDose-dependent reduction in proliferation
HCT-116 (Colorectal Carcinoma)TamarixetinDose-dependent reduction in proliferation

Table 2: Effects of this compound and Tamarix Extracts on Cell Cycle Distribution

Cancer Cell LineTreatmentEffectPercentage of Cells in Arrested PhaseReference
MCF-7 (Breast Cancer)TamarixetinG2/M ArrestData not specified
Caco-2 (Colon Cancer)T. gallica shoot extract (100 µg/ml, 72h)G2/M Arrest47.3%
Caco-2 (Colon Cancer)T. gallica flower extract (100 µg/ml, 72h)G2/M Arrest48.1%
Caco-2 (Colon Cancer)T. gallica leaf extract (100 µg/ml, 72h)G2/M Arrest47.1%
HepG2 (Hepatocellular Carcinoma)T. articulata methanolic extractG0/G1 ArrestData not specified
A-549 (Lung Carcinoma)T. tetragyna leaf extractG2/M ArrestData not specified
HL-60 (Leukemia)Tamarixetin (30 µM)G2/M ArrestData not specified

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell growth, survival, and proliferation. The diagrams below, generated using Graphviz, illustrate the key pathways affected.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.

MAPK_ERK_Pathway This compound This compound ERK ERK1/2 This compound->ERK inhibits p38 p38 MAPK This compound->p38 activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CellCycleArrest G2/M Arrest p38->CellCycleArrest

Caption: Modulation of the MAPK/ERK pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the anti-cancer effects of this compound on a cancer cell line.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture Treatment 2. Treatment with this compound (Varying Concentrations) CellCulture->Treatment MTT 3a. Cell Viability Assay (MTT) Treatment->MTT Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle Lysate 4. Cell Lysis & Protein Quantification Treatment->Lysate Data 6. Data Interpretation (IC50, % Apoptosis, etc.) MTT->Data Apoptosis->Data CellCycle->Data WesternBlot 5. Western Blotting (p-AKT, p-ERK, etc.) Lysate->WesternBlot WesternBlot->Data

References

Application Notes and Protocols: Assessing the Antioxidant Capacity of Tamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Subject: Comprehensive Methodologies for the In Vitro and Cellular Assessment of Tamarixetin's Antioxidant Capacity.

Note on Nomenclature: Initial searches for "Tamarixin" did not yield specific results. It is highly probable that this was a typographical error for Tamarixetin , a known flavonoid and a methylated derivative of Quercetin. This document pertains to the assessment of Tamarixetin.

Introduction

Tamarixetin is a flavonoid recognized for its potential pharmacological properties, including antioxidant and anti-inflammatory effects.[1] Quantifying the antioxidant capacity of Tamarixetin is a critical step in its evaluation as a potential therapeutic agent. This document provides detailed protocols for several widely accepted chemical and cellular assays to determine its ability to neutralize free radicals and mitigate oxidative stress. The assays covered include both chemical-based methods (DPPH, ABTS, FRAP, ORAC) and a more biologically relevant cell-based method (Cellular Antioxidant Activity - CAA). Additionally, the role of Tamarixetin in modulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is discussed.[2][3]

Chemical-Based Antioxidant Capacity Assays

Chemical assays are rapid, high-throughput methods used to determine the radical scavenging or reducing capacity of a compound.

Summary of Quantitative Data

The following table summarizes typical antioxidant capacity values for Tamarixetin and related flavonoids. These values, often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TE), provide a basis for comparison.

AssayCompoundIC50 (µM)Antioxidant CapacitySource
DPPH Tamarixetin37.0Radical Scavenging Activity[4]
DPPH Kaempferol 4'-methyl ether35.2Radical Scavenging Activity[4]
DPPH Quercetin~1.89 µg/mLRadical Scavenging Activity
ABTS Quercetin~4.68 µg/mLRadical Scavenging Activity
ORAC QuercetinHighOxygen Radical Absorbance
CAA QuercetinHighCellular Antioxidant Activity

Note: Direct IC50 values for Tamarixetin in all assays are not widely published. Data for the structurally similar flavonoid Quercetin is provided for comparative context. Lower IC50 values indicate higher antioxidant activity.

Experimental Workflow: Chemical Assays

The general workflow for these spectrophotometric assays is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Tamarixetin Stock and Serial Dilutions mix Mix Tamarixetin Dilutions with Assay Reagent in a 96-well Plate prep_sample->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, FRAP, or ORAC) prep_reagent->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance or Fluorescence with a Plate Reader incubate->measure calculate Calculate % Inhibition and IC50 Value or Trolox Equivalents measure->calculate

Caption: General workflow for chemical antioxidant assays.

Detailed Protocols
2.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Materials:

  • Protocol:

    • Prepare Tamarixetin Solutions: Prepare a stock solution of Tamarixetin in methanol (e.g., 1 mg/mL). Create a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of each Tamarixetin dilution to respective wells.

      • Add 100 µL of the DPPH solution to each well.

      • Control wells: Contain 100 µL of methanol and 100 µL of the DPPH solution.

      • Blank wells: Contain 200 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Plot the % scavenging against Tamarixetin concentration to determine the IC50 value.

2.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Materials:

    • Tamarixetin

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or Phosphate-Buffered Saline (PBS)

    • 96-well microplate

    • Microplate reader

    • Trolox (positive control)

  • Protocol:

    • Prepare ABTS Radical Solution:

      • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

      • Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Prepare Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare Tamarixetin Solutions: Prepare a stock solution and serial dilutions as described for the DPPH assay.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of each Tamarixetin dilution to respective wells.

      • Add 180 µL of the diluted ABTS radical solution to each well.

    • Incubation: Incubate the plate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

2.3.3 FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Materials:

    • Tamarixetin

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Ferrous sulfate (B86663) (FeSO₄) for standard curve

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare Tamarixetin and Standard Solutions: Prepare serial dilutions of Tamarixetin and FeSO₄ (for the standard curve) in a suitable solvent.

    • Assay Procedure:

      • In a 96-well plate, add 10 µL of each Tamarixetin dilution or standard.

      • Add 220-240 µL of the pre-warmed FRAP working solution to each well.

    • Incubation: Incubate the plate at 37°C for 15-30 minutes.

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: Calculate the FRAP value by comparing the change in absorbance of the sample to the FeSO₄ standard curve. Results are expressed as µM Fe(II) equivalents.

2.3.4 ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.

  • Materials:

    • Tamarixetin

    • Fluorescein (B123965) sodium salt (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (radical generator)

    • Phosphate (B84403) buffer (75 mM, pH 7.4)

    • Trolox (standard)

    • 96-well black microplate

    • Fluorescence microplate reader with temperature control

  • Protocol:

    • Prepare Solutions: Prepare working solutions of Trolox standards, Tamarixetin samples, fluorescein (e.g., 70 nM), and AAPH (e.g., 12-75 mM) in phosphate buffer.

    • Assay Procedure:

      • In a 96-well black plate, add 25 µL of each Tamarixetin dilution, Trolox standard, or buffer (blank).

      • Add 150 µL of the fluorescein working solution to all wells.

    • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

    • Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes. (Excitation: 485 nm, Emission: 520-538 nm).

    • Calculation: Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. Determine the Net AUC by subtracting the blank's AUC. Plot a standard curve of Net AUC vs. Trolox concentration. Results are expressed as µM Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.

Experimental Workflow: CAA Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_induction_analysis Oxidative Stress & Analysis seed_cells Seed HepG2 Cells in a 96-well Black Plate incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells treat_cells Treat Cells with Tamarixetin and DCFH-DA Probe incubate_cells->treat_cells incubate_probe Incubate for 1h (Probe Uptake) treat_cells->incubate_probe wash_cells Wash with PBS to Remove Extracellular Probe & Compound incubate_probe->wash_cells add_abap Add ABAP/AAPH to Induce Peroxyl Radical Formation wash_cells->add_abap read_fluorescence Immediately Read Fluorescence Kinetically for 1h add_abap->read_fluorescence calculate_caa Calculate CAA Value read_fluorescence->calculate_caa G cluster_nucleus Nuclear Translocation & Transcription ROS Oxidative Stress (e.g., from IL-1β) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Tamarixetin Tamarixetin Tamarixetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Normally Degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Cul3->Proteasome Targets for ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription of Protection Cellular Protection & Restored Redox Homeostasis Genes->Protection Leads to Nrf2_n->ARE Binds to

References

Troubleshooting & Optimization

Technical Support Center: Tamarixin Solubility and Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tamarixin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in biological assays, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a major phytochemical constituent of plants from the Tamarix genus, such as Tamarix gallica.[1] this compound has several reported biological activities, including hepatoprotective, antioxidant, anticancer, and antimicrobial effects.[1][2]

Q2: I'm having trouble dissolving this compound for my experiments. What solvents are recommended?

A2: Flavonoids like this compound generally have low solubility in water but are soluble in polar organic solvents.[2] For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly recommended solvents. It is advisable to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assays?

A3: High concentrations of organic solvents can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and for ethanol, it is often recommended to stay below 0.1% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line specific, so it is best to run a solvent toxicity control experiment for your specific cell line.

Q4: At what concentrations should I test this compound in my biological assays?

A4: The effective concentration of this compound can vary depending on the specific assay and cell line being used. For initial screening in anticancer assays, a common starting range is between 1 µM and 100 µM. For antioxidant assays, concentrations can also vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solution from light, as flavonoids can be light-sensitive.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or media.
Possible Cause Troubleshooting Step
Low aqueous solubility The final concentration of this compound in the aqueous solution may be too high, exceeding its solubility limit. Try lowering the final concentration.
Solvent shock Adding the concentrated organic stock solution directly to the aqueous buffer can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate mixing.
Temperature effects Solubility can be temperature-dependent. Ensure your aqueous buffer or media is at the appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.
pH of the buffer The ionization state of flavonoids can be influenced by pH, which in turn affects solubility. Ensure the pH of your buffer is compatible with your experiment and consider testing slight variations in pH if precipitation persists.
Issue 2: Inconsistent or unexpected results in biological assays.
Possible Cause Troubleshooting Step
Compound degradation This compound may have degraded due to improper storage or handling. Ensure stock solutions are stored correctly (at low temperature, protected from light) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Solvent interference The concentration of the organic solvent (e.g., DMSO, ethanol) in the final assay volume might be too high, affecting the biological system. Always include a vehicle control (media with the same concentration of solvent) in your experiments to account for any solvent effects.
Interaction with assay components This compound may interact with components of your assay, such as proteins in the serum of cell culture media or certain dyes. Review the literature for potential interactions or perform control experiments to test for them.
Inaccurate concentration Ensure accurate pipetting and dilution of the stock solution to achieve the desired final concentration.

Data Presentation: Solubility of Structurally Similar Flavonoids

While specific quantitative solubility data for this compound is limited in the literature, the following table provides solubility information for Kaempferol, a structurally similar flavonoid, which can be used as a guideline.

Compound Solvent Approximate Solubility
KaempferolDimethyl Sulfoxide (DMSO)~10 mg/mL
KaempferolEthanol~11 mg/mL
KaempferolDimethylformamide (DMF)~3 mg/mL
Kaempferol1:4 solution of Ethanol:PBS (pH 7.2)~0.2 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Anticancer Activity - MTT Assay
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[3]

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
  • Objective: To evaluate the free radical scavenging activity of this compound.

  • Materials:

    • This compound stock solution (in ethanol or methanol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

    • Methanol

    • 96-well plate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of this compound in methanol from the stock solution.

    • Add the this compound solutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well. Include a control with methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay Tamarixin_Powder This compound Powder DMSO_Stock 10 mM Stock in DMSO Tamarixin_Powder->DMSO_Stock Dissolve Working_Solution Working Solutions (Diluted in Media) DMSO_Stock->Working_Solution Dilute Cell_Culture Cell Culture (96-well plate) Working_Solution->Cell_Culture Treat Cells Incubation Incubation (24-72h) Cell_Culture->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound's anticancer activity.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Erk Erk1/2 This compound->Erk Modulates p38 p38 This compound->p38 Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis mTOR->Proliferation Erk->Proliferation p38->Apoptosis CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest

Caption: this compound's potential anticancer signaling pathways.

antioxidant_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges SOD Superoxide Dismutase (SOD) This compound->SOD Upregulates CAT Catalase (CAT) This compound->CAT Upregulates Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress SOD->ROS CAT->ROS

Caption: Antioxidant mechanism of this compound via ROS scavenging.

References

Technical Support Center: Isolation of Tamarixetin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tamarixetin Isolation. This resource is designed for researchers, scientists, and drug development professionals engaged in the extraction and purification of Tamarixetin from plant sources, particularly from the Tamarix genus. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the isolation process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the isolation of Tamarixetin, helping you to identify and resolve issues that may be impacting your yield and purity.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient initial extraction: The solvent system may not be optimal for extracting Tamarixetin, or the extraction parameters (time, temperature, particle size) may be inadequate.Solvent Selection: Tamarixetin is a flavonoid, and its glycosides are polar. Use polar solvents like methanol (B129727) or ethanol (B145695), or aqueous mixtures (e.g., 70-80% ethanol or methanol) for initial extraction. For the aglycone, solvents like ethyl acetate (B1210297) can be effective.[1] Parameter Optimization: Ensure the plant material is finely ground to increase surface area. Optimize extraction time and temperature; slightly elevated temperatures (40-60°C) can improve efficiency, but avoid excessive heat which can degrade the compound.[2]
Low Purity of Tamarixetin in Crude Extract Co-extraction of impurities: Plant extracts are complex mixtures containing numerous other compounds like chlorophyll (B73375), tannins, and other flavonoids with similar polarities to Tamarixetin.[3]Pre-extraction cleanup: For non-polar impurities, a pre-extraction wash with a non-polar solvent like hexane (B92381) can be performed.[1] Liquid-Liquid Partitioning: After initial extraction, perform liquid-liquid partitioning. For example, an aqueous methanol extract can be partitioned against ethyl acetate to selectively extract Tamarixetin and other flavonoids of similar polarity, leaving more polar impurities in the aqueous phase.[1]
Difficulty in Separating Tamarixetin from Other Flavonoids Similar chromatographic behavior: Other flavonoids present in Tamarix species, such as quercetin (B1663063) and kaempferol, have very similar chemical structures and polarities to Tamarixetin, making their separation by chromatography challenging.[4][5]Optimize Column Chromatography: Use a combination of different stationary phases. Start with silica (B1680970) gel column chromatography. If co-elution occurs, further purify the fractions using Sephadex LH-20 (size exclusion chromatography) or reverse-phase chromatography (e.g., C18).[6][7] Solvent Gradient: Employ a gradient elution strategy with a carefully selected solvent system. For silica gel, a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) can be effective.[1][6]
Degradation of Tamarixetin During Isolation Instability under certain conditions: Flavonoids can be sensitive to pH, light, and high temperatures, leading to degradation during lengthy extraction and purification procedures.[8][9] Tamarixetin in a methanol solution is stable at room temperature for about 12 hours.[8]Control pH: Avoid strongly acidic or alkaline conditions during extraction and purification.[8] Protect from Light: Work in low-light conditions or use amber glassware to prevent photodegradation. Temperature Control: Use moderate temperatures for solvent evaporation (e.g., rotary evaporator at ≤ 40°C).[10] Storage: Store extracts and purified fractions at low temperatures (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10][11]
Inaccurate Quantification of Tamarixetin Matrix effects in analytical methods: Co-eluting compounds from the plant matrix can interfere with the detection and quantification of Tamarixetin, especially in techniques like HPLC-UV.[8]Method Validation: Use a validated analytical method, such as HPLC-MS/MS, which offers higher selectivity and sensitivity compared to HPLC-UV.[8] Use of Internal Standard: Employ an internal standard with similar chemical properties and retention time to Tamarixetin to correct for variations in sample preparation and instrument response.[8] Matrix-matched calibration: Prepare calibration standards in a blank plant matrix extract to compensate for matrix effects.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the initial extraction of Tamarixetin from Tamarix plant material?

A1: For a broad-spectrum flavonoid extraction that includes Tamarixetin and its glycosides, a mixture of ethanol or methanol with water (e.g., 70-80% alcohol) is a good starting point due to its ability to extract compounds with a wide range of polarities.[1] For specifically targeting the aglycone (Tamarixetin), ethyl acetate can be used in subsequent liquid-liquid partitioning steps.[1]

Q2: How can I remove chlorophyll from my initial plant extract?

A2: Chlorophyll is a common non-polar impurity. A pre-extraction wash of the dried plant material with a non-polar solvent like hexane will remove a significant amount of chlorophyll.[1] Alternatively, after the initial extraction with a polar solvent, the crude extract can be partitioned with hexane to remove chlorophyll.

Q3: What are the most common impurities I can expect to find alongside Tamarixetin?

A3: The most common impurities are other flavonoids with similar structures, such as quercetin, kaempferol, and their glycosides, which are also found in Tamarix species.[4][5] Tannins and other phenolic compounds are also likely to be co-extracted.

Q4: What are the optimal storage conditions for purified Tamarixetin?

A4: Purified Tamarixetin should be stored as a solid in a cool, dark, and dry place, preferably at -20°C or lower, under an inert atmosphere (nitrogen or argon) to prevent degradation.[10][11] Solutions of Tamarixetin in organic solvents like methanol should be used fresh or stored at low temperatures for short periods.[8]

Q5: Which analytical technique is best for the final quantification of Tamarixetin?

A5: While HPLC-UV can be used, HPLC-MS/MS is the preferred method for accurate and sensitive quantification of Tamarixetin in complex matrices like plant extracts.[8] This technique provides higher selectivity and can overcome issues of co-eluting impurities that might affect UV detection.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Tamarixetin

This protocol describes a general procedure for the extraction and initial purification of Tamarixetin from dried and powdered Tamarix plant material (e.g., leaves and stems).

Materials:

  • Dried and powdered Tamarix plant material

  • n-Hexane

  • 80% Methanol (Methanol/Water, 8:2 v/v)

  • Ethyl acetate

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours at room temperature to remove non-polar compounds like chlorophyll and lipids. Filter the mixture and discard the hexane extract. Air-dry the plant residue.

  • Methanolic Extraction: Macerate the defatted plant material with 1 L of 80% methanol for 48 hours at room temperature with occasional shaking. Filter the extract and repeat the extraction process on the residue two more times. Combine the methanolic extracts.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 200 mL of distilled water and transfer to a separatory funnel. Partition the aqueous suspension sequentially with 3 x 200 mL of ethyl acetate.

  • Fraction Collection: Collect the ethyl acetate fractions and combine them. Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the flavonoid-rich extract containing Tamarixetin.

Protocol 2: Column Chromatography for Tamarixetin Purification

This protocol outlines a two-step column chromatography procedure for the purification of Tamarixetin from the flavonoid-rich extract.

Materials:

  • Flavonoid-rich extract (from Protocol 1)

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents: Chloroform (B151607), Methanol, Ethyl acetate (analytical grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with chloroform.

  • Sample Loading: Dissolve the flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling Fractions: Combine the fractions that show a major spot corresponding to the expected Rf value of Tamarixetin. Evaporate the solvent from the pooled fractions.

Step 2: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 in methanol for at least 3 hours and then pack it into a glass column.

  • Sample Application: Dissolve the partially purified extract from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with 100% methanol.

  • Fraction Monitoring: Collect fractions and monitor them by TLC as described above.

  • Final Purification: Combine the pure fractions containing Tamarixetin and evaporate the solvent to obtain the purified compound. Confirm the identity and purity using analytical techniques such as HPLC, LC-MS, and NMR.[6][7][12]

Quantitative Data Summary

The following table summarizes typical quantitative data that may be obtained during the analysis of Tamarixetin.

Parameter Method Value Reference
Extraction RecoveryHPLC-MS/MS91.4% - 100.0%[8]
Matrix EffectHPLC-MS/MS99.4% - 107.4%[8]
Linearity Range (in plasma)HPLC-MS/MS5 - 4000 ng/mL[8]
Intraday Precision (%RSD)HPLC-MS/MS< 8.7%[8]
Interday Precision (%RSD)HPLC-MS/MS< 4.8%[8]
AccuracyHPLC-MS/MS± 9.5%[8]

Visualizations

Experimental Workflow for Tamarixetin Isolation

Tamarixetin_Isolation_Workflow start Dried & Powdered Tamarix Plant Material defat Defatting (n-Hexane) start->defat extract Extraction (80% Methanol) defat->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentrate1->partition concentrate2 Concentration of Ethyl Acetate Fraction partition->concentrate2 Ethyl Acetate Phase silica Silica Gel Column Chromatography concentrate2->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex Partially Purified Fractions pure Pure Tamarixetin sephadex->pure Pure Fractions analysis Analysis (HPLC, LC-MS, NMR) pure->analysis

Caption: Workflow for the isolation and purification of Tamarixetin.

Troubleshooting Logic for Low Tamarixetin Yield

Low_Yield_Troubleshooting start Low Tamarixetin Yield check_extraction Check Initial Extraction Efficiency start->check_extraction check_solvent Is Solvent System Optimal? check_extraction->check_solvent optimize_solvent Optimize Solvent Polarity (e.g., adjust water content) check_solvent->optimize_solvent No check_params Are Extraction Parameters (Time, Temp) Optimized? check_solvent->check_params Yes optimize_params Optimize Time and Temperature check_params->optimize_params No check_partition Check Liquid-Liquid Partitioning check_params->check_partition Yes check_ph Is pH of Aqueous Phase Correct? check_partition->check_ph adjust_ph Adjust pH to Neutral or Slightly Acidic check_ph->adjust_ph No check_degradation Check for Degradation check_ph->check_degradation Yes check_temp_light Were High Temps or Light Exposure Avoided? check_degradation->check_temp_light control_conditions Use Low Temp Evaporation & Protect from Light check_temp_light->control_conditions No

Caption: Troubleshooting guide for low Tamarixetin yield.

References

optimizing Tamarixin dosage for cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the dosage of Tamarixin for cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor designed to target the kinase activity of Pathway Kinase 1 (PK1) in the hypothetical "Cell Survival Pathway." By inhibiting the phosphorylation of the downstream effector, Substrate X, this compound effectively blocks the signaling cascade that promotes cell proliferation and survival. Its selectivity makes it a valuable tool for studying the specific roles of the PK1 pathway in various cellular contexts.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).[1] To prepare the stock, dissolve the powder completely by vortexing. For long-term storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. As a starting point, we recommend performing a dose-response experiment with a wide range of concentrations. A common starting range is from 0.1 nM to 10 µM.[2] For initial screening, concentrations around the reported IC50 value for a similar cell line are often used (see Table 1).

Q4: What is the maximum final concentration of DMSO I should use in my cell culture?

A4: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[3][4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.[3][5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.[2]

Q5: How stable is this compound in cell culture medium?

A5: For optimal results, it is best to prepare fresh dilutions of this compound in your cell culture medium for each experiment.[2] Storing the inhibitor in media for extended periods is not recommended, as its stability can be affected by factors like pH, temperature, and interaction with media components.

Troubleshooting Guide

This section addresses common issues encountered during this compound dosage optimization.

Issue 1: High levels of cell death are observed even at low this compound concentrations.
Potential Cause Recommended Solution
Inhibitor concentration is too high. Perform a dose-response curve starting with much lower concentrations (e.g., picomolar range) to find the optimal non-toxic window.[2]
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is non-toxic for your specific cell line (generally <0.5%, ideally ≤0.1%).[3][6] Run a vehicle-only control to assess solvent toxicity.
Prolonged exposure time. Reduce the incubation time. A time-course experiment can determine the minimum duration required to observe the desired effect.[2]
Cell line is highly sensitive. Some cell lines are inherently more sensitive. Use a lower seeding density or confirm the reported sensitivity of your cell line in the literature.
Issue 2: No significant effect or inhibition is observed at expected concentrations.
Potential Cause Recommended Solution
Inhibitor concentration is too low. Increase the concentration of this compound. Consult Table 1 for typical IC50 values and ensure your dose range brackets these values.[2]
Inhibitor has degraded. Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Serum protein binding. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7][8] Consider reducing the serum percentage during treatment or using serum-free medium for short-term experiments.[9]
Incorrect timing of treatment. For signaling pathway studies, cells often require serum starvation before treatment to reduce basal pathway activation, followed by stimulation to induce the pathway.[10]
Low target protein expression. Confirm that your cell line expresses the target protein (PK1) at sufficient levels using Western blot or qPCR.
Issue 3: Inconsistent results or high variability between replicate experiments.
Potential Cause Recommended Solution
Inconsistent cell seeding. Ensure a uniform, single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts. Avoid edge effects on microplates by not using the outer wells or by filling them with sterile PBS.[11]
Inhibitor precipitation. Visually inspect the medium after adding this compound. If precipitation occurs, prepare a fresh, lower-concentration working solution from the stock.
Variable incubation times. Use a precise timer for all incubation steps across all plates and experiments to ensure consistency.[11]
Mycoplasma contamination. Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses and lead to unreliable data.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. It is a critical measure of the inhibitor's potency.

Cell LineCancer TypeIC50 (nM)Assay
MCF-7Breast Cancer85Cell Viability (MTT)
A549Lung Cancer150Cell Viability (MTT)
U-87 MGGlioblastoma220Cell Viability (MTT)
PC-3Prostate Cancer450Cell Viability (MTT)
Table 2: Recommended Starting Concentration Ranges for Common Assays
Assay TypeRecommended Starting RangeKey Considerations
Cell Viability (e.g., MTT, MTS) 0.1 nM - 10 µMUse a logarithmic dilution series to cover a wide range and accurately determine the IC50.[12]
Western Blot (Pathway Inhibition) 0.5x to 10x IC50The concentration needed to inhibit a signaling pathway may be different from that required to induce cell death.
Apoptosis Assay (e.g., Annexin V) 1x to 20x IC50Higher concentrations or longer incubation times may be required to induce apoptosis.
Cell Cycle Analysis 0.2x to 5x IC50Use concentrations that induce cytostatic, not cytotoxic, effects.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[14][15]

Materials:

  • Selected cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[16]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]

    • Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a "no-treatment" control (medium only) and a "vehicle" control (medium with the highest DMSO concentration used).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[13]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[9][15]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]

Protocol 2: Western Blot Analysis of PK1 Pathway Inhibition

This protocol assesses the efficacy of this compound by measuring the phosphorylation status of its downstream target, Substrate X.[10]

Materials:

  • Cell line expressing the PK1 pathway

  • 6-well plates

  • This compound stock solution

  • Serum-free medium

  • Stimulating ligand (if required)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]

  • Primary antibodies (anti-phospho-Substrate X, anti-total-Substrate X, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.[10]

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activation.[10]

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (if necessary) for 10-15 minutes to induce PK1 pathway phosphorylation.[10] Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]

    • Incubate on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.[20]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate X) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]

    • To normalize for protein loading, strip the membrane and re-probe for total Substrate X and a loading control like β-actin.[21]

    • Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[20]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PK1 Pathway Kinase 1 (PK1) Receptor->PK1 Activates SubstrateX Substrate X PK1->SubstrateX Phosphorylates pSubstrateX p-Substrate X Proliferation Cell Proliferation and Survival pSubstrateX->Proliferation Promotes This compound This compound This compound->PK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells for defined period (e.g., 48h) C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree Start Problem: Unexpected Results Q1 What is the issue? Start->Q1 HighTox High Cell Toxicity Q1->HighTox Toxicity NoEffect No Inhibitory Effect Q1->NoEffect Ineffective Tox_Q1 Is DMSO control also toxic? HighTox->Tox_Q1 Effect_Q1 Is the target protein (PK1) expressed? NoEffect->Effect_Q1 Tox_A1_Yes Reduce final DMSO concentration to <0.1% Tox_Q1->Tox_A1_Yes Yes Tox_A1_No Perform dose-response with lower concentrations Tox_Q1->Tox_A1_No No Tox_A1_No2 Reduce incubation time Tox_A1_No->Tox_A1_No2 Effect_A1_No Select a different cell line Effect_Q1->Effect_A1_No No Effect_A1_Yes Increase this compound concentration range Effect_Q1->Effect_A1_Yes Yes Effect_A1_Yes2 Check for serum protein binding effects Effect_A1_Yes->Effect_A1_Yes2 Effect_A1_Yes3 Confirm inhibitor activity with fresh stock Effect_A1_Yes2->Effect_A1_Yes3

Caption: Troubleshooting decision tree for this compound experiments.

References

Tamarixin stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tamoxifen (B1202). Note: The user's original query mentioned "Tamarixin," which is presumed to be a misspelling of "Tamoxifen," a widely used medication in cancer treatment and research.

Frequently Asked Questions (FAQs)

Q1: What is Tamoxifen and why is its stability important?

A1: Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] Its stability is crucial as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.[4][5]

Q2: What are the main factors that can cause Tamoxifen to degrade?

A2: Tamoxifen is sensitive to several environmental factors. The primary causes of degradation are exposure to light (photodegradation), heat, and certain pH conditions. Oxidation is another degradation pathway.

Q3: How should Tamoxifen be stored to ensure its stability?

A3: Tamoxifen, in both tablet and liquid oral solution forms, should be stored at room temperature, between 68°F to 77°F (20°C to 25°C). Liquid formulations should be kept in their original light-protective containers. It is also advised to minimize the air gap in storage containers to reduce the risk of oxidation. Refrigeration or freezing of the oral solution is not recommended.

Q4: What are the known degradation products of Tamoxifen?

A4: Under light exposure, Tamoxifen can undergo photoisomerization to its (E)-form, photocyclization to form phenanthrene (B1679779) derivatives, and photooxygenation to yield a benzophenone (B1666685) derivative. Other degradation products can arise from processes like N-demethylation and 4-hydroxylation, which are also part of its metabolic pathway.

Troubleshooting Guides

Issue 1: Inconsistent results in Tamoxifen stability studies.
  • Possible Cause 1: Inadequate control of environmental conditions.

    • Troubleshooting: Ensure that all experiments are conducted under controlled and consistent lighting, temperature, and humidity. Use a photostability chamber for light exposure studies and calibrated incubators for thermal stress testing.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting: Standardize all sample preparation steps, including solvent type, concentration, and handling procedures. Tamoxifen is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve Tamoxifen in ethanol and then dilute with the aqueous buffer.

  • Possible Cause 3: Analytical method not validated.

    • Troubleshooting: Validate the analytical method (e.g., HPLC, UPLC-MS/MS) for linearity, accuracy, precision, and specificity according to ICH guidelines.

Issue 2: Unexpected peaks in chromatograms during stability analysis.
  • Possible Cause 1: Presence of degradation products.

    • Troubleshooting: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.

  • Possible Cause 2: Contamination from solvents or glassware.

    • Troubleshooting: Use high-purity solvents and thoroughly clean all glassware. Run blank samples (solvent without the analyte) to check for any interfering peaks.

  • Possible Cause 3: Interaction with excipients in the formulation.

    • Troubleshooting: If analyzing a formulated product, test the stability of the placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.

Data Presentation

Table 1: Summary of Tamoxifen Forced Degradation Studies

Stress ConditionReagent/DetailsObserved DegradationKey Degradation Products
Acid Hydrolysis 6 M HClSignificant DegradationNot specified in the provided context.
Alkaline Hydrolysis Not specifiedAppreciable degradation at basic pHNot specified in the provided context.
Oxidative 3% Hydrogen PeroxideMinimal DegradationNot specified in the provided context.
Thermal HeatMinimal DegradationNot specified in the provided context.
Photolytic UV light / SunlightSignificant Degradation(E)-isomer, phenanthrene derivatives, benzophenone derivative

Experimental Protocols

Protocol 1: Forced Degradation Study of Tamoxifen
  • Preparation of Stock Solution: Prepare a stock solution of Tamoxifen in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer).

  • Acid Degradation: Mix the stock solution with an equal volume of 6 M hydrochloric acid and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Alkaline Degradation: Mix the stock solution with a base (e.g., sodium hydroxide) and monitor for degradation over time.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the stock solution to heat (e.g., 60°C) for a defined period.

  • Photodegradation: Expose the stock solution to UV light or simulated sunlight in a photostability chamber for a specified duration.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method for Tamoxifen
  • Column: Luna® C18 LC Column or equivalent.

  • Mobile Phase: A mixture of methanol and ammonium acetate buffer (pH 4.5) in an 80:20 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Column Temperature: 25±2 °C.

  • Injection Volume: 50 µL.

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Tamoxifen Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidative Oxidation stock->oxidative thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC/UPLC-MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc results Data Interpretation hplc->results

Caption: Workflow for a forced degradation study of Tamoxifen.

photodegradation_pathway tamoxifen Tamoxifen (Z-isomer) e_isomer (E)-isomer tamoxifen->e_isomer Isomerization phenanthrene_z Phenanthrene Derivative (from Z) tamoxifen->phenanthrene_z Cyclization benzophenone Benzophenone Derivative tamoxifen->benzophenone Photooxygenation phenanthrene_e Phenanthrene Derivative (from E) e_isomer->phenanthrene_e Cyclization e_isomer->benzophenone Photooxygenation

Caption: Simplified photodegradation pathway of Tamoxifen.

References

Technical Support Center: Tamarixin Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of Tamarixin.

Troubleshooting Guides

Issue 1: Inconsistent or Low Recovery of this compound During Sample Analysis

This issue can arise from problems with the analytical standard, sample extraction, or the analytical method itself.

Troubleshooting Workflow:

G start Start: Low/Inconsistent Recovery check_std 1. Check Analytical Standard Integrity start->check_std prep_fresh Prepare Fresh Standard check_std->prep_fresh Degraded standard suspected analyze_crm Analyze Certified Reference Material (CRM) check_std->analyze_crm Verify standard concentration eval_extraction 2. Evaluate Extraction Efficiency prep_fresh->eval_extraction analyze_crm->eval_extraction spike_recovery Perform Spike-and-Recovery Experiment eval_extraction->spike_recovery optimize_spe Optimize SPE Protocol spike_recovery->optimize_spe Low recovery observed assess_matrix 3. Assess for Matrix Effects spike_recovery->assess_matrix Good recovery optimize_spe->assess_matrix post_extraction_add Post-Extraction Addition Experiment assess_matrix->post_extraction_add dilute_sample Dilute Sample post_extraction_add->dilute_sample Suppression/Enhancement detected end Resolved post_extraction_add->end No significant matrix effect dilute_sample->end

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Steps:

  • Check Analytical Standard Integrity:

    • Action: Prepare a fresh working standard solution from a new or different stock vial. The current working standard may have degraded due to improper storage or handling.[1]

    • Action: If available, analyze a certified reference material (CRM) with a known concentration of this compound. This will help determine if the issue lies with your standard preparation or the analytical method.

  • Evaluate Extraction Efficiency:

    • Action: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a blank sample matrix before extraction.

    • Rationale: Inefficient extraction will lead to low recovery. The matrix itself can interfere with the extraction process.[2]

  • Assess for Matrix Effects:

    • Action: Conduct a post-extraction addition experiment. Compare the signal of this compound in a neat solution to the signal of this compound spiked into an extracted blank matrix.

    • Rationale: Co-eluting endogenous materials from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4] If matrix effects are significant, consider further sample cleanup, dilution, or using a matrix-matched calibration curve.

Issue 2: Unexpected Peaks or High Baseline Noise in Chromatogram

This often indicates the presence of interfering substances or degradation of the this compound standard.

Troubleshooting Workflow:

G start Start: Unexpected Peaks/Noise confirm_degradation 1. Confirm Standard Degradation start->confirm_degradation prep_fresh Prepare & Analyze Fresh Standard confirm_degradation->prep_fresh review_storage Review Storage Conditions prep_fresh->review_storage Unexpected peaks persist in old standard check_blank 2. Check Blank Samples review_storage->check_blank inject_solvent Inject Mobile Phase/Solvent check_blank->inject_solvent inject_matrix Inject Extracted Blank Matrix inject_solvent->inject_matrix Solvent is clean optimize_chroma 3. Optimize Chromatography inject_matrix->optimize_chroma Matrix shows interference end Resolved inject_matrix->end Matrix is clean adjust_gradient Adjust Gradient Profile optimize_chroma->adjust_gradient change_column Try a Different Column Chemistry adjust_gradient->change_column Co-elution still occurs adjust_gradient->end Separation improved change_column->end

Caption: Simplified troubleshooting for unexpected chromatographic peaks.

Detailed Steps:

  • Confirm Standard Degradation:

    • Action: Prepare a fresh standard solution and analyze it immediately. Compare the chromatogram to that of the suspect standard.

    • Rationale: This will confirm if the unexpected peaks are indeed due to degradation.[1]

    • Action: Verify the storage solvent and temperature of the degraded standard.

  • Check Blank Samples:

    • Action: Inject a solvent blank (the final solvent used to dissolve the extracted sample).

    • Rationale: This helps identify contamination from solvents or the HPLC system itself.

    • Action: Inject an extracted blank matrix sample (a sample without the analyte that has been through the entire extraction procedure).

    • Rationale: This will reveal if interfering peaks originate from the sample matrix.[2]

  • Optimize Chromatography:

    • Action: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.[5]

    • Rationale: Improving chromatographic resolution can often resolve issues with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound spectroscopic analysis? A1: Interference can be broadly categorized as:

  • Sample-Related: Impurities from synthesis, degradation products, or complex biological matrices can have overlapping spectral signals.[5]

  • Solvent-Related: The pH, polarity, and purity of the solvent can affect the spectral properties of this compound.

  • Instrument-Related: Baseline drift due to temperature fluctuations or an unstable light source can interfere with measurements.[5]

Q2: How does pH affect the UV-Vis spectrum of this compound? A2: The pH of the solution can significantly alter the UV-Vis spectrum of this compound, especially if it has acidic or basic functional groups. Changes in pH can lead to shifts in the absorption wavelength and intensity. It is crucial to control and report the pH of the solvent to ensure reproducibility.[5]

pHλmax (nm) (Hypothetical)Molar Absorptivity (ε) (Hypothetical)
3.027512,500
7.028214,000
9.029518,500

Q3: My this compound signal is being suppressed in LC-MS analysis. What can I do? A3: This phenomenon is known as the matrix effect and is a common challenge in LC-MS, especially with electrospray ionization (ESI).[4] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound.[3][4]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3][4]

Sample Preparation MethodMatrix Effect (%) (Hypothetical)
Protein Precipitation-65% (Suppression)
Liquid-Liquid Extraction-25% (Suppression)
Solid-Phase Extraction (SPE)-5% (Suppression)

Q4: What are the ideal storage conditions for this compound analytical standards to prevent degradation? A4: Degradation of your this compound standard can be caused by several factors:[1]

  • Inappropriate Solvent: Some solvents can promote degradation over time.

  • Improper Storage Temperature: Storing the standard at room temperature or in a refrigerator for extended periods can accelerate degradation.

  • Light Exposure: Protecting standards from light is a general good laboratory practice.

For long-term storage, it is recommended to store this compound standards in a suitable solvent (e.g., acetonitrile:water) at -20°C or below, protected from light. Always refer to the supplier's certificate of analysis for specific storage recommendations.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

Objective: To determine the extent of ion suppression or enhancement on the this compound signal from the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix Spike): Extract a blank matrix sample (e.g., plasma, urine) using the established sample preparation method. Spike this compound standard into the final extracted sample at the same concentration as Set A.

    • Set C (Blank Matrix): Extract a blank matrix sample without spiking any standard.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value between 85% and 115% is generally considered acceptable.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To clean up a plasma sample and concentrate this compound prior to HPLC-UV or LC-MS analysis.

Methodology:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS system.

References

Technical Support Center: Tamarixin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during Tamarixin extraction from Tamarix species.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound and other flavonoids from Tamarix species?

A1: Several critical factors can impact your extraction yield. These include the choice of solvent and its polarity, the extraction temperature and duration, the particle size of the plant material, and the solid-to-solvent ratio. The specific plant part used (leaves, flowers, etc.) and its collection time can also significantly affect the concentration of target compounds.[1][2]

Q2: Which solvents are most effective for extracting this compound and related phenolic compounds?

A2: The choice of solvent is crucial for efficient extraction. Polar solvents are generally more effective for extracting phenolic compounds like flavonoids. Studies on Tamarix species have shown that aqueous methanol (B129727) and aqueous ethanol (B145695) often provide higher yields of total phenolics and flavonoids compared to absolute alcohols or water alone.[3][4][5] For instance, one study on Tamarix gallica found that ethanolic extracts yielded the highest total phenolic and flavonoid content compared to methanolic and aqueous extracts. Another study on Tamarix aphylla indicated that an aqueous methanol mixture was superior for extracting total polyphenols.

Q3: Can advanced extraction techniques improve my this compound yield compared to traditional methods?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency. These methods can lead to higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction. For example, a study on rutin (B1680289) extraction from Tamarix chinensis found that MAE with an ionic liquid yielded a 102.4% higher yield than ultrasonic extraction and a 1.1% higher yield than heat reflux extraction.

Q4: How does the preparation of the plant material affect extraction efficiency?

A4: Proper preparation of the Tamarix plant material is a critical first step. The material should be dried to prevent degradation of the target compounds and then ground to a fine, uniform powder. A smaller particle size increases the surface area available for solvent contact, which significantly improves extraction efficiency.

Q5: At what temperature should I perform the extraction?

A5: Temperature is a double-edged sword in extraction. Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat can lead to its degradation. The optimal temperature depends on the extraction method and solvent used. For conventional solvent extractions, temperatures around 60-70°C are often effective. For advanced techniques like UAE, optimal temperatures may be lower to prevent degradation caused by the high energy input.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction that may lead to lower than expected yields.

Issue Potential Cause Recommended Solution
Consistently Low Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.Conduct small-scale trials with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures (e.g., 70-80% alcohol content) to find the most effective one for your specific plant material.
Suboptimal Extraction Parameters: The extraction time, temperature, or solid-to-solvent ratio may be inadequate.Systematically optimize each parameter. For example, perform extractions at different temperatures (e.g., 40°C, 60°C, 80°C) and for varying durations (e.g., 1, 2, 4 hours for maceration; 15, 30, 45 minutes for UAE) to identify the optimal conditions.
Poor Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration.Ensure the dried Tamarix material is ground to a fine and uniform powder (e.g., 0.25-0.5 mm) to maximize the surface area for extraction.
Yield Varies Between Batches Inconsistent Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.If possible, standardize the source and collection time of your plant material. Analyze a small sample of each new batch to establish a baseline this compound content before proceeding with large-scale extraction.
Fluctuating Extraction Conditions: Inconsistent control over temperature, time, or agitation speed can lead to variable yields.Use calibrated equipment and maintain strict control over all extraction parameters for each experiment. Ensure consistent agitation or stirring to promote efficient mass transfer.
Degradation of Target Compound Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures, leading to degradation.Lower the extraction temperature or shorten the extraction time. For heat-sensitive compounds, consider using non-thermal extraction methods like maceration at room temperature or optimizing UAE/MAE to use lower power and shorter durations.
Exposure to Light or Oxygen: Prolonged exposure to light and air can cause oxidative degradation of phenolic compounds.Conduct the extraction and subsequent processing steps in a controlled environment, minimizing exposure to direct light and oxygen. Consider using amber glassware and inert gas blanketing if necessary.

Data on Extraction Efficiency

The following tables summarize quantitative data on the extraction of phenolic compounds from Tamarix species.

Table 1: Comparison of Total Phenolic and Flavonoid Content in Tamarix gallica Extracts Using Different Solvents

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Ethanol17.4 ± 0.4116.24 ± 1.14
Methanol15.02 ± 1.749.86 ± 1.78
Water7.59 ± 1.428.3 ± 0.48

Data sourced from a study on the aerial parts of Tamarix gallica. Extraction was performed by steeping 50 g of powdered plant material in 250 mL of each solvent for 72 hours with occasional shaking.

Table 2: Comparison of Total Phenolic Content in Tamarix aphylla Leaf Extracts with Different Aqueous Solvents

SolventAverage Total Phenol Content (mg GAE/100g dry weight)
Aqueous Methanol262.26
Aqueous EthanolLower than aqueous methanol
Aqueous AcetoneLower than aqueous methanol
WaterLower than aqueous methanol

Data indicates that aqueous methanol was the most effective solvent for extracting total polyphenols from Tamarix aphylla leaves.

Table 3: Relative Yield Increase with Microwave-Assisted Extraction (MAE) for Rutin from Tamarix chinensis

ComparisonYield Increase with MAE
MAE vs. Ultrasonic Extraction102.4% higher
MAE vs. Heat Reflux Extraction1.1% higher

This study highlights the potential of MAE to significantly improve the extraction yield of flavonoids from Tamarix species compared to other methods.

Experimental Protocols

Protocol 1: Maceration for Total Flavonoid Extraction from Tamarix gallica

This protocol is based on a method described for the extraction of flavonoids from the aerial parts of Tamarix gallica.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Tamarix gallica in the shade.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 50 g of the powdered plant material.

    • Place the powder in a suitable flask and add 250 mL of 80% ethanol.

    • Seal the flask and allow it to steep for 72 hours at room temperature.

    • Agitate the mixture occasionally to ensure thorough extraction.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the solvent.

  • Drying and Storage:

    • Transfer the concentrated extract to a petri dish and dry completely.

    • Store the dried extract in a cool, dark, and dry place.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)

This is a general protocol that can be optimized for Tamarix species based on the principles of UAE for flavonoid extraction.

  • Preparation of Plant Material:

    • Dry and grind the Tamarix plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL flask.

    • Add 100 mL of 75% ethanol (a 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 80-150 W) and temperature (e.g., 40-60°C).

    • Sonicate for a specified time (e.g., 30 minutes).

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract.

    • Concentrate the extract using a rotary evaporator.

  • Drying and Storage:

    • Dry the concentrated extract and store it under appropriate conditions.

Note: The optimal parameters for UAE (power, temperature, time, and solvent ratio) should be determined experimentally for your specific application.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis p1 Collect Tamarix Plant Material p2 Dry Plant Material p1->p2 p3 Grind to Fine Powder p2->p3 e1 Select Extraction Method (Maceration, UAE, MAE) p3->e1 e2 Optimize Parameters (Solvent, Temp, Time) e1->e2 e3 Perform Extraction e2->e3 pr1 Filter Extract e3->pr1 pr2 Concentrate with Rotary Evaporator pr1->pr2 pr3 Dry Crude Extract pr2->pr3 a1 Quantify this compound Yield (e.g., HPLC) pr3->a1 a2 Further Purification a1->a2

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield cluster_material Step 1: Check Starting Material cluster_solvent Step 2: Evaluate Solvent System cluster_params Step 3: Optimize Extraction Parameters cluster_method Step 4: Consider Extraction Method start Low this compound Yield q1 Is plant material properly dried and finely ground? start->q1 s1 Action: Improve drying and grinding protocol. q1->s1 No q2 Is the solvent polarity optimal? (e.g., aqueous alcohol) q1->q2 Yes s1->q2 s2 Action: Test different solvents and concentrations. q2->s2 No q3 Are temperature and time optimized to maximize yield and minimize degradation? q2->q3 Yes s2->q3 s3 Action: Perform optimization experiments (e.g., RSM). q3->s3 No q4 Is the extraction method efficient? q3->q4 Yes s3->q4 s4 Action: Consider advanced techniques (UAE, MAE). q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

References

Technical Support Center: Refining HPLC Methods for Tamarixin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tamarixin using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and other flavonoids.

Q1: Why am I observing peak tailing in my chromatogram?

A: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

  • Secondary Interactions: Flavonoids like this compound have hydroxyl groups that can interact with active silanol (B1196071) groups on the silica-based C18 columns. This is a frequent cause of peak tailing.

    • Solution: Add an acidic modifier to your mobile phase, such as 0.1% formic acid or acetic acid. This helps to suppress the ionization of silanol groups, minimizing these secondary interactions.

  • Column Contamination: Residues from previous injections can accumulate on the column, leading to peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Dilute your sample or reduce the injection volume.

Q2: My retention times are shifting between runs. What is the cause?

A: Fluctuating retention times can compromise the reliability of your quantification. Potential causes include:

  • Inconsistent Mobile Phase Composition: Minor variations in the preparation of the mobile phase, or the evaporation of the more volatile organic solvent, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and keep the solvent reservoir covered to minimize evaporation. Ensure accurate and consistent measurements of all components.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, especially in gradient elution.

    • Solution: Increase the column equilibration time between injections to ensure the column is fully conditioned.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and listen for unusual noises.

Q3: I am seeing poor resolution between this compound and other compounds in my plant extract. How can I improve this?

A: Achieving good resolution is critical for accurate quantification, especially in complex matrices like plant extracts.

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical parameter.

    • Solution: Experiment with different gradient profiles or isocratic compositions. A shallower gradient can often improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and other phenolic compounds, thereby influencing their retention.

    • Solution: Modify the pH of the aqueous component of your mobile phase using additives like formic acid or acetic acid.

  • Column Selection: Not all C18 columns are the same. Differences in packing material, particle size, and end-capping can significantly impact selectivity.

    • Solution: If resolution is still an issue, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry.

Q4: My baseline is noisy. What are the potential sources and solutions?

A: A noisy baseline can interfere with the detection and integration of peaks, especially those of low concentration.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter before use.

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause significant baseline disturbances.

    • Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or sparging with an inert gas. Most modern HPLC systems have an inline degasser.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

Experimental Protocols

The following is a detailed methodology for the quantification of this compound in plant extracts, synthesized from multiple sources. This protocol should be adapted and validated for your specific instrumentation and sample matrix.

Sample Preparation from Tamarix Plant Material
  • Drying and Grinding: Air-dry the plant material (leaves, stems, or bark) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Perform extraction with a suitable solvent. Methanol is commonly used for the extraction of phenolic compounds from Tamarix species. A typical solid-to-solvent ratio is 1:20 (w/v).

    • The extraction can be carried out by maceration, sonication, or Soxhlet extraction. For maceration, allow the mixture to stand for 24 hours at room temperature with occasional shaking. For sonication, use an ultrasonic bath for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Solution Preparation:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method for this compound Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is often necessary to achieve good separation in complex plant extracts. A representative gradient is as follows:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 60 40
    30 40 60
    35 5 95

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound and other flavonoids can be detected at multiple wavelengths. A common wavelength for the detection of a wide range of phenolic compounds is 280 nm. For more specific detection of flavonoids, wavelengths around 340-360 nm can be used. It is recommended to monitor multiple wavelengths to ensure the detection of all compounds of interest.

  • Injection Volume: 10-20 µL.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables provide representative data for the validation of an HPLC method for flavonoid quantification, which can be used as a reference for the validation of a this compound-specific method.

Table 1: Linearity, LOD, and LOQ for Flavonoid Standards [1][2]

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Daidzein1.25 - 20≥ 0.9970.341.03
Genistein1.25 - 20≥ 0.9980.551.67
Quercetin1.25 - 20≥ 0.9990.411.24
Biochanin A1.25 - 20≥ 0.9960.962.92

Table 2: Accuracy and Precision Data for Flavonoid Standards [1][2]

CompoundConcentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Daidzein498.5 - 102.1≤ 1.40≤ 2.30
899.2 - 101.5≤ 1.25≤ 2.15
1298.9 - 101.8≤ 1.35≤ 2.25
Genistein497.8 - 103.2≤ 1.50≤ 2.40
898.5 - 102.5≤ 1.45≤ 2.35
1299.1 - 102.1≤ 1.40≤ 2.30

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plant_Material Tamarix Plant Material (leaves, stems, etc.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Reconstitution_Filtering Reconstitution and Filtering (0.45 µm filter) Filtration_Concentration->Reconstitution_Filtering HPLC_Injection HPLC Injection Reconstitution_Filtering->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection DAD/UV-Vis Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (External Standard) Peak_Integration->Quantification Method_Validation Method Validation (ICH Guidelines) Quantification->Method_Validation

Caption: Workflow for this compound quantification from plant material to data analysis.

Troubleshooting Logic for Common HPLC Issues

G Start Problem Observed in Chromatogram Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Tailing_Fronting Tailing_Fronting Peak_Shape->Tailing_Fronting Yes Resolution Poor Resolution? Retention_Time->Resolution No Check_Equilibration Check_Equilibration Retention_Time->Check_Equilibration Yes Optimize_Gradient Optimize_Gradient Resolution->Optimize_Gradient Yes Check_Mobile_Phase_pH Check Mobile Phase pH (Add Acidic Modifier) Check_Concentration Check Sample Concentration (Dilute Sample) Tailing_Fronting->Check_Mobile_Phase_pH Tailing Tailing_Fronting->Check_Concentration Fronting Check_Mobile_Phase_Prep Check Mobile Phase Preparation Check_Temperature Check Column Temperature Check_Mobile_Phase_Prep->Check_Temperature Check_Equilibration->Check_Mobile_Phase_Prep Change_Column Try a Different Column Optimize_Gradient->Change_Column

Caption: Decision tree for troubleshooting common HPLC issues in flavonoid analysis.

References

Technical Support Center: Tamarixin & Tamarix Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Tamarixin and related compounds found in Tamarix plant extracts, with a focus on addressing effects in non-cancerous cells.

Disclaimer: Scientific literature predominantly focuses on the cytotoxic effects of extracts from the Tamarix genus rather than the isolated compound "this compound." The information herein is primarily based on studies of Tamarix extracts. Researchers should validate these findings for any specific isolated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for the cytotoxic effects of Tamarix extracts?

A1: The cytotoxic effects of Tamarix extracts are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][2] Bioactive components identified in these extracts, such as 2-Methoxy-4-vinylphenol, are known to contribute to these effects.[2] Additionally, these extracts possess antioxidant properties that may play a role in their overall biological activity.[3][4]

Q2: Do Tamarix extracts show selective cytotoxicity towards cancer cells over non-cancerous cells?

A2: Some studies suggest that methanolic extracts of Tamarix species exhibit a degree of selective cytotoxicity. For instance, one study noted that while the extracts were potent against A-549 lung cancer cells, they were less harmful to normal cells, indicating a higher selectivity index for cancer cells. Another study on Tamarix articulata extract showed a potent cytotoxic effect against hepatocellular carcinoma (HCC) cells while having a weaker effect on normal transformed liver cells.

Q3: What are the common methods to assess the cytotoxicity of Tamarix compounds?

A3: The most commonly employed method for assessing the cytotoxicity of Tamarix extracts and their components is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Other methods that can be used include the Sulforhodamine B (SRB) assay, which measures total protein content, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Q4: How can I mitigate the cytotoxic effects of a test compound on my non-cancerous control cells?

A4: Mitigating off-target cytotoxicity is a common challenge. Some general strategies include:

  • Time-Course Optimization: Reducing the exposure time of the compound to the cells can sometimes decrease toxicity in more sensitive non-cancerous lines while still affecting cancer cells.

  • Dose Reduction in Combination Therapies: Combining the primary compound with another agent that has a different mechanism of action may allow for lower, less toxic doses of each.

  • Inducing Temporary Cell Cycle Arrest: For normal proliferating cells, pretreatment with a cytostatic agent at a non-lethal concentration can induce a reversible G1 cell cycle arrest, making them less susceptible to cytotoxic agents that target dividing cells.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells

Issue Possible Cause Troubleshooting Steps
High cytotoxicity in non-cancerous cells at low concentrations High sensitivity of the specific normal cell line.Test a different non-cancerous cell line from a similar tissue of origin to see if the sensitivity is cell-type specific.
Prolonged exposure time.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine an optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells.
Compound instability leading to toxic byproducts.Prepare fresh stock solutions for each experiment and adhere to recommended storage conditions.
Inconsistent results between experiments Assay-related variability.Ensure the linearity and sensitivity of your chosen cytotoxicity assay. Always include positive and negative controls.
Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough but gentle mixing of reagents and cell suspensions.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.
Cytotoxicity observed in vehicle control High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO).

Data on Cytotoxicity of Tamarix Extracts

The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies on Tamarix extracts in different cell lines.

Table 1: IC50 Values of Tamarix tetragyna Methanolic Leaf Extract

Cell LineCell TypeIC50 (µg/mL)
A-549Human Lung Carcinoma23.9 ± 1.31
HCT-116Human Colon Carcinoma30.6 ± 1.62
HepG2Human Liver Carcinoma44.5 ± 2.21
MCF-7Human Breast Adenocarcinoma55.2 ± 2.84
Data from a study on Tamarix tetragyna extracts.

Table 2: IC50 Values of Tamarix articulata Methanolic Extract

Cell LineCell TypeIC50 (µg/mL)
HepG2Human Liver Carcinoma271.1 ± 4.4
Huh7D12Human Liver Carcinoma298.3 ± 7.1
Hep3BHuman Liver Carcinoma336.7 ± 6.1
This study also noted a weaker cytotoxic effect on normal transformed liver cells, suggesting selectivity.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

Materials:

  • Cancerous and non-cancerous cell lines

  • 96-well plates

  • Complete cell culture medium

  • Tamarix extract or this compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow Workflow for Assessing Selective Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cancer Seed Cancer Cells treat_compound Treat with Serial Dilutions of this compound/Extract seed_cancer->treat_compound seed_normal Seed Non-Cancerous Cells seed_normal->treat_compound incubate Incubate for 24, 48, 72 hours treat_compound->incubate treat_controls Include Vehicle and No-Treatment Controls treat_controls->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) calc_ic50->calc_si

Caption: Workflow for assessing and comparing cytotoxicity.

mechanism_of_action Proposed Mechanism of Tamarix Extract Cytotoxicity cluster_cell Cancer Cell tamarix Tamarix Extract (Bioactive Compounds) cell_cycle Cell Cycle Progression tamarix->cell_cycle apoptosis Apoptotic Pathway tamarix->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest Inhibition caspase Caspase Activation apoptosis->caspase cell_death Cell Death g2m_arrest->cell_death caspase->cell_death

Caption: Proposed mechanism of Tamarix extract cytotoxicity.

troubleshooting_flowchart Troubleshooting Unexpected Cytotoxicity in Normal Cells start High Cytotoxicity in Non-Cancerous Cells check_vehicle Is Vehicle Control (e.g., DMSO) Toxic? start->check_vehicle reduce_vehicle Reduce Vehicle Concentration check_vehicle->reduce_vehicle Yes check_time Is Cytotoxicity Time-Dependent? check_vehicle->check_time No reduce_vehicle->check_time reduce_time Decrease Incubation Time check_time->reduce_time Yes check_cell_line Is the Normal Cell Line Known to be Sensitive? check_time->check_cell_line No reduce_time->check_cell_line test_another_line Test an Alternative Non-Cancerous Cell Line check_cell_line->test_another_line Yes review_protocol Review Assay Protocol for Errors check_cell_line->review_protocol No/Unknown

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

improving the bioavailability of Tamarixin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Tamarixin formulations with improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid, specifically a methyl derivative of tamarixetin, found in plants of the Tamarix genus.[1][2] Like many flavonoids, this compound exhibits poor water solubility. This low solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which consequently leads to poor absorption and low oral bioavailability.[3] A pharmacokinetic study in rats reported the oral bioavailability of this compound to be approximately 20.3 ± 12.4%, indicating that a large portion of the orally administered dose does not reach systemic circulation.[3][4]

Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?

A2: The main goal is to enhance the drug's dissolution rate and/or solubility. Several advanced formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can increase the drug's solubility and dissolution rate.

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug molecule, thereby increasing its aqueous solubility.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice depends on several factors, including the specific physicochemical properties of this compound, the desired dosage form (e.g., tablet, capsule), and the available manufacturing capabilities. A systematic approach is recommended.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Improve This compound Bioavailability char Characterize API: Solubility, Permeability (BCS) start->char sol_limited Solubility-Limited? char->sol_limited perm_limited Permeability-Limited? sol_limited->perm_limited Yes size_red Particle Size Reduction (Micronization, Nanonization) sol_limited->size_red No solid_disp Amorphous Solid Dispersion sol_limited->solid_disp No lipid Lipid-Based System (SEDDS, SLN) sol_limited->lipid No complex Complexation (Cyclodextrin) sol_limited->complex No perm_limited->size_red No perm_limited->solid_disp No perm_limited->lipid Yes perm_limited->complex No perm_enhancer Add Permeation Enhancers perm_limited->perm_enhancer Yes pro_drug Prodrug Approach perm_limited->pro_drug Yes evaluate Formulate & Evaluate: Dissolution, Stability, PK Study size_red->evaluate solid_disp->evaluate lipid->evaluate complex->evaluate perm_enhancer->evaluate pro_drug->evaluate

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide

Problem 1: My this compound formulation shows inconsistent dissolution profiles between batches.

Potential Cause Troubleshooting Step Rationale
Raw Material Variability Qualify and test incoming this compound API for consistent particle size distribution, polymorphism, and purity.Inconsistent raw materials are a primary source of batch failure and variability.
Inadequate Mixing Optimize mixing speed and time during formulation. For dry blends, use geometric dilution. For emulsions, ensure sufficient shear.Proper mixing is crucial for achieving content uniformity and consistent performance.
Process Parameter Drift Implement in-process controls (IPCs) to monitor critical process parameters (CPPs) like temperature, compression force, and heating/cooling rates.Small deviations in manufacturing parameters can significantly impact the final product's dissolution characteristics.
Phase Separation or Precipitation (Lipid Formulations) Screen different surfactants and co-surfactants. Check for drug-excipient incompatibility.The stability of lipid-based systems is highly dependent on the proper selection and ratio of excipients.

Problem 2: The this compound nanosuspension is showing particle aggregation over time.

Potential Cause Troubleshooting Step Rationale
Insufficient Stabilizer Increase the concentration of the surfactant or polymeric stabilizer (e.g., Tween-80, Poloxamer 188).Stabilizers adsorb to the nanoparticle surface, providing a steric or electrostatic barrier that prevents agglomeration.
Inappropriate Stabilizer Screen a panel of different stabilizers. The choice depends on the drug's surface properties.Not all stabilizers are equally effective for a given API. Empirical screening is often necessary.
High Drug Loading Reduce the concentration of this compound in the suspension.Exceeding the optimal drug-to-stabilizer ratio can lead to instability and particle growth (Ostwald ripening).
Storage Conditions Store the nanosuspension at the recommended temperature. Avoid freeze-thaw cycles unless the formulation is designed for it.Temperature fluctuations can affect stabilizer performance and lead to irreversible aggregation.

Problem 3: The amorphous solid dispersion of this compound recrystallizes during stability testing.

Potential Cause Troubleshooting Step Rationale
Hygroscopicity Select a less hygroscopic polymer carrier. Package the final dosage form with desiccants or in moisture-resistant packaging (e.g., alu-alu blisters).Absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization of the amorphous drug.
Low Glass Transition Temperature (Tg) Choose a polymer with a higher Tg (e.g., PVP K90 instead of K30) to create a dispersion with a higher overall Tg.A higher Tg indicates a more rigid matrix, which restricts the molecular mobility required for crystal formation.
Drug-Polymer Immiscibility Ensure this compound is miscible with the chosen polymer. Use analytical techniques like DSC to confirm a single Tg for the dispersion.If the drug and polymer are not fully miscible, phase separation can occur, leading to crystallization of the drug-rich domains.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous (IV) and oral (PO) administration, establishing a baseline for bioavailability enhancement studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose 10 mg/kg20 mg/kg
Cmax (ng/mL) 967.93 ± 899.1649.72 ± 38.31
Tmax (h) -0.81 ± 0.41
AUC (0-t) (ng·h/mL) 1007.30 ± 435.59102.26 ± 63.02
T½ (h) 3.19 ± 1.559.68 ± 6.64
Absolute Bioavailability (%) -20.3 ± 12.4
Data sourced from a study by Zhang et al. (2019).

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound API

  • Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy media mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Premix Preparation: Disperse 1 g of this compound powder into 50 mL of the 2% Poloxamer 188 solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.

  • Milling: Transfer the premix into a milling chamber containing 100 g of zirconium oxide beads.

  • Process: Mill the suspension at a specified speed (e.g., 2000 RPM) for a set duration (e.g., 4 hours). The optimal time and speed should be determined experimentally. Ensure the chamber is cooled to prevent overheating.

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension for particle size analysis.

  • Termination: Stop the milling process once the desired particle size (e.g., Z-average < 200 nm) and Polydispersity Index (PDI < 0.3) are achieved and remain stable.

  • Separation: Separate the nanosuspension from the milling media by pouring the contents through a sieve.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and morphology (via SEM or TEM).

  • Storage: Store the nanosuspension in a sealed container at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a control suspension.

G cluster_0 Preparation cluster_1 Dosing & Sampling cluster_2 Analysis acclimate Acclimatize Animals (e.g., Sprague-Dawley Rats) fast Fast Animals Overnight (Free access to water) acclimate->fast prep_form Prepare Formulations: 1. Test Formulation 2. Control Suspension 3. IV Solution fast->prep_form dose Administer Formulations (Oral Gavage or IV Injection) prep_form->dose sample Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sample process Process Blood to Plasma (Centrifuge, Store at -80°C) sample->process extract Extract this compound from Plasma process->extract lcms Quantify Concentration (LC-MS/MS Analysis) extract->lcms pk Pharmacokinetic Analysis (Calculate AUC, Cmax, T½) lcms->pk

Caption: Experimental workflow for an in vivo bioavailability study.

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least 7 days.

  • Grouping: Divide animals into three groups (n=6 per group):

    • Group A: Test Formulation (Oral)

    • Group B: Control Suspension (Oral)

    • Group C: IV Solution (for determining absolute bioavailability)

  • Dosing: Fast animals overnight before dosing. Administer the respective formulations. For oral groups, use gavage. For the IV group, inject into the tail vein.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 RPM for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, T½). Calculate the relative bioavailability of the test formulation against the control, and the absolute bioavailability using the IV data.

Potential Mechanism of Action

While the primary focus is on bioavailability, understanding the downstream effects is crucial. Flavonoids like this compound often exert their biological effects through antioxidant pathways. The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.

Caption: Simplified Nrf2 antioxidant signaling pathway, a potential target for this compound.

References

Validation & Comparative

A Comparative Guide to the Anticancer Effects of Tamarixetin and Tamarix Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Tamarixetin and various Tamarix plant extracts against established chemotherapeutic agents. The information is compiled from preclinical studies to offer a comprehensive overview of their potential as anticancer agents.

Introduction

The search for novel anticancer compounds has led to the investigation of natural products, including flavonoids and plant extracts. "Tamarixin" is not a commonly identified compound in scientific literature; however, research points to "Tamarixetin," a flavonoid derived from Quercetin, and extracts from the Tamarix genus (e.g., Tamarix gallica, Tamarix articulata, Tamarix indica, and Tamarix nilotica) as possessing significant anticancer activities. These activities are primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. This guide aims to validate and compare these anticancer effects with standard-of-care chemotherapy drugs.

Quantitative Data Comparison

The following tables summarize the cytotoxic effects (IC50 values), induction of apoptosis, and cell cycle arrest elicited by Tamarixetin, Tamarix extracts, and conventional anticancer drugs across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/ExtractCancer Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference(s)
Tamarix articulata (Methanolic Extract)HepG2Hepatocellular Carcinoma271.1 ± 4.4-[1][2][3]
Tamarix articulata (Methanolic Extract)Huh7D12Hepatocellular Carcinoma298.3 ± 7.1-[1][2]
Tamarix articulata (Methanolic Extract)Hep3BHepatocellular Carcinoma336.7 ± 6.1-
Tamarix nilotica (Ethyl Acetate Fraction)Huh-7Hepatocellular Carcinoma49.1 ± 0.96-
Tamarix nilotica (Ethyl Acetate Fraction)A-549Lung Carcinoma137.9 ± 1.85-
Tamarix tetragyna (Methanolic Leaf Extract)A-549Lung Carcinoma23.90-
Tamarix tetragyna (Methanolic Leaf Extract)HCT-116Colon Carcinoma30.6-
Tamarix indica (Methanolic Extract)-Skin Carcinogenesis7.98 ± 0.87 (DPPH)-
Tamarix indica (Aqueous Extract)-Skin Carcinogenesis14.49 ± 1.01 (DPPH)-
Tamarix gallica (Shoot/Flower/Leaf Extract)Caco-2Colon Carcinoma~50-100 (for ~60% inhibition)-
TamarixetinHL-60Leukemia-7.5 ± 1.6
Doxorubicin (Comparator) A549Lung Carcinoma-4.06
Doxorubicin (Comparator) HepG2Hepatocellular Carcinoma-~12.2
Doxorubicin (Comparator) MCF-7Breast Cancer-~2.5
Cisplatin (Comparator) MCF-7Breast Cancer9.1-

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation times and assay methods.

Table 2: Apoptosis and Cell Cycle Arrest

This table presents the quantitative effects of Tamarixetin and Tamarix extracts on the induction of apoptosis and cell cycle arrest in cancer cells.

Compound/ExtractCancer Cell LineEffectObservationReference(s)
Tamarix articulata (Methanolic Extract)HepG2Apoptosis Induction23.1% apoptotic cells at 500 µg/mL
Tamarix articulata (Methanolic Extract)HepG2Cell Cycle Arrest18.1% of cells arrested in G0/G1 phase at 500 µg/mL
Tamarix gallica (Shoot/Flower/Leaf Extract)Caco-2Cell Cycle Arrest~47-48% of cells arrested in G2/M phase at 100 µg/mL
Tamarix gallica (Alcoholic Extract)HEp-2Apoptosis Induction3.63% early apoptotic and 7.17% late apoptotic cells at 0.1% concentration
TamarixetinHL-60Apoptosis Induction (Sub-G1 population)~5-fold increase in apoptotic cells with 30 µM Tamarixetin
TamarixetinHL-60Cell Cycle ArrestIncrease in G2/M phase from ~29% to 47% with Tamarixetin
TamarixetinMCF-7Cell Death InductionIncreased number of dead cells observed with 50 µM and 100 µM Tamarixetin

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is indicative of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (Tamarixetin, Tamarix extracts, or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Tamarixetin and Tamarix extracts exert their anticancer effects by modulating several critical signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Tamarixetin has been shown to suppress the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and promoting apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt via phosphorylation Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Tamarixetin Tamarixetin Tamarixetin->pAkt Inhibits phosphorylation MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras MKK MKK3/6 Stimuli->MKK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation CellCycle Cell Cycle Progression pERK->CellCycle p38 p38 MKK->p38 pp38 p-p38 p38->pp38 Phosphorylation G2M_Arrest G2/M Arrest pp38->G2M_Arrest Tamarix_Extract Tamarix gallica Extract Tamarix_Extract->pERK Modulates Tamarix_Extract->pp38 Modulates Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion start Cancer Cell Lines treatment Treat with Tamarixetin/ Extracts & Controls start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_quant Quantify Cell Cycle Distribution cell_cycle->cell_cycle_quant protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Evaluate Anticancer Potential ic50->conclusion apoptosis_quant->conclusion cell_cycle_quant->conclusion protein_exp->conclusion

References

Tamarixin vs. Quercetin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, quercetin (B1663063) has long been a benchmark compound, extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its derivative, tamarixin (B1643344) (4'-O-methylquercetin), is emerging as a potent modulator of biological processes, in some cases exhibiting superior activity to its parent compound. This guide provides a detailed comparison of the biological activities of this compound and quercetin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data from head-to-head comparative studies of this compound and quercetin. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Quercetin4.60 ± 0.3[1]
This compoundNot directly available in head-to-head studies

A lower IC50 value indicates greater antioxidant potency.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and quercetin have been evaluated by measuring their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

CompoundCOX-1 Inhibition IC50 (µM)Reference
Quercetin>100
This compound38.0

A lower IC50 value indicates greater anti-inflammatory potency.

Anticancer Activity

The cytotoxic effects of this compound and quercetin have been assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The following data pertains to the MCF-7 human breast cancer cell line.

CompoundCytotoxicity (MCF-7 cells) IC50 (µM)Reference
Quercetin37[2]
This compoundNot directly available in head-to-head studies with Quercetin

A lower IC50 value indicates greater cytotoxic potency.

Key Signaling Pathways

Both this compound and quercetin exert their biological effects by modulating a variety of intracellular signaling pathways. Quercetin is known to interact with a broad spectrum of pathways, while research on this compound is uncovering its distinct regulatory profile.

Quercetin Signaling Pathway Interactions

Quercetin_Signaling Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Quercetin->MAPK_ERK Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway Quercetin->Wnt_BetaCatenin Inhibits NF_kB NF-κB Pathway Quercetin->NF_kB Inhibits Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation Inflammation Inflammation NF_kB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Quercetin's multifaceted interactions with key signaling pathways.

This compound Signaling Pathway Interactions

Tamarixin_Signaling This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates IL10 IL-10 Production This compound->IL10 Increases Inflammation Inflammation NF_kB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: this compound's targeted modulation of inflammatory and antioxidant pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Workflow Diagram:

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with flavonoid solutions A->C B Prepare different concentrations of this compound/Quercetin B->C D Incubate in the dark at room temperature (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate percentage inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Test compounds (this compound and quercetin) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase (COX-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibition Reaction: The test compounds (this compound and quercetin) at various concentrations are pre-incubated with the COX-1 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Product Formation: The activity of COX-1 is determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The percentage of COX-1 inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Workflow Diagram:

MTT_Workflow A Seed cells (e.g., MCF-7) in a 96-well plate B Treat cells with various concentrations of this compound/Quercetin A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or quercetin and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[3]

References

A Comparative Guide to Tamarixin and its Analogs from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioactive compounds from different natural origins is paramount. This guide provides a comparative analysis of Tamarixin, a notable phytochemical associated with the Tamarix genus, and its related compounds. Due to the limited specific data on isolated this compound, this guide also draws comparisons with the better-characterized compound, Tamarixinin A, and the bioactivities of extracts from various Tamarix species.

Introduction to this compound and its Sources

This compound is a phytochemical reported as a major constituent of Tamarix gallica, a plant traditionally used for its medicinal properties.[1][2] The Tamarix genus, comprising 50-60 species of shrubs and trees, is a rich source of polyphenolic compounds, including flavonoids and tannins, which contribute to their diverse biological activities.[3] While Tamarix gallica is a primary source of this compound, other species such as Tamarix aphylla and Tamarix ramosissima are also subjects of phytochemical investigation for their therapeutic potential.[4][5]

A closely related and well-studied compound is Tamarixinin A , a tannin isolated from the galls of Tamarix aphylla and the plant Myricaria bracteata. The clear structural and mechanistic data available for Tamarixinin A provide a valuable reference for understanding the potential of this compound.

Comparative Analysis of Bioactive Properties

Direct comparative studies on the yield, purity, and biological activity of isolated this compound from different Tamarix species are scarce in the current literature. However, a comparison of the bioactivities of crude extracts from different species provides valuable insights into their relative therapeutic potential.

Table 1: Comparison of Biological Activities of Extracts from Different Tamarix Species

Natural Source Biological Activity Key Findings IC50 / Inhibition (%)
Tamarix gallica AntioxidantStrong free radical scavenging activity against DPPH.IC50 = 5.70 ± 0.18 µg/ml
Anti-inflammatoryDose-dependent inhibition of carrageenan-induced paw edema in rats.58.82% inhibition at 300 mg/kg
AntidiabeticInhibition of α-amylase and α-glucosidase activities.α-amylase IC50 = 1.116 ± 0.051 mg/mL; α-glucosidase IC50 = 0.402 ± 0.2 mg/mL (Ethanolic extract)
Tamarix aphylla Anti-inflammatoryInhibition of ROS, NO, and TNF-α production in vitro.DCM extract TNF-α IC50 = 3.7 ± 0.3 µg/mL; n-BuOH extract TNF-α IC50 = 44.9 ± 8.9 µg/mL
AntioxidantStrong antioxidant and reducing power demonstrated by tannin extract.80.1% antioxidant activity
Tamarix ramosissima AntioxidantSignificant antioxidant activity in ethyl acetate (B1210297) and water-acetone extracts.Ethyl acetate extract DPPH IC50 = 117.05 µg/mL
AntimicrobialAssociated with the presence of polyphenolic substances.-

Experimental Protocols

Detailed protocols for the specific isolation of this compound are not extensively published. However, a general methodology for the extraction and analysis of bioactive compounds from Tamarix species can be outlined based on existing literature.

General Extraction and Fractionation Protocol
  • Plant Material Preparation : Aerial parts (leaves, flowers, stems) of the desired Tamarix species are collected, air-dried in the shade, and ground into a fine powder.

  • Extraction : The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically 70% ethanol (B145695) or methanol, for 48-72 hours at room temperature.

  • Filtration and Concentration : The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Fractionation : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Purification : The bioactive fractions (as determined by preliminary screening) are subjected to further purification using chromatographic techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

HPLC Analysis for Quantification
  • System : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used.

  • Detection : UV detection at a wavelength determined by the absorption maximum of this compound.

  • Quantification : A calibration curve is generated using a purified standard of the compound to quantify its concentration in the extracts.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Tamarixinin A

Tamarixinin A has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial in the production of pro-inflammatory mediators.

G Figure 1: Anti-inflammatory Signaling Pathway of Tamarixinin A cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates TamarixininA Tamarixinin A TamarixininA->p38 Inhibits TamarixininA->ERK Inhibits TamarixininA->JNK Inhibits TamarixininA->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines Induces Transcription ERK->Cytokines Induces Transcription JNK->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Cytokines Induces Transcription

Caption: Anti-inflammatory mechanism of Tamarixinin A via MAPK and NF-κB pathways.

General Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and evaluation of bioactive compounds like this compound from Tamarix species.

G Figure 2: Experimental Workflow for this compound Isolation and Analysis start Plant Material (e.g., Tamarix gallica) extraction Extraction (e.g., 70% Ethanol) start->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation bioassay Bioactivity Screening (e.g., Anti-inflammatory Assay) fractionation->bioassay purification Chromatographic Purification (e.g., HPLC) bioassay->purification Active Fractions structure Structure Elucidation (NMR, MS) purification->structure final_bioassay In-depth Biological Activity Assays purification->final_bioassay quantification Quantification (HPLC-UV) structure->quantification end Pure Bioactive Compound (this compound) final_bioassay->end

Caption: Workflow for isolating and characterizing this compound from natural sources.

Conclusion and Future Directions

While "this compound" is cited as a key component of Tamarix gallica, a comprehensive comparative analysis is currently limited by the lack of detailed structural and quantitative data across different natural sources. In contrast, Tamarixinin A from Tamarix aphylla galls is a well-characterized compound with demonstrated anti-inflammatory properties. The significant bioactivities observed in the crude extracts of various Tamarix species underscore the therapeutic potential of this genus.

Future research should focus on the definitive structural elucidation of "this compound" from Tamarix gallica to enable a direct and meaningful comparison with Tamarixinin A and other related compounds. Furthermore, quantitative analyses of this compound content in different Tamarix species and head-to-head comparisons of the biological activities of the purified compound are crucial for identifying the most promising natural sources for drug development. The experimental protocols and workflows outlined in this guide provide a solid foundation for pursuing these research endeavors.

References

Tamarixin's Hepatoprotective Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective hepatoprotective agents, the flavonoid Tamarixin has demonstrated significant therapeutic potential. This guide provides a comparative analysis of this compound's hepatoprotective effects, with a focus on its performance against toxin-induced liver injury, benchmarked against the well-established hepatoprotective agent, Silymarin. The data presented is compiled from preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy and mechanisms of action.

Executive Summary

This compound, a natural flavonoid, exhibits potent hepatoprotective properties, primarily through its antioxidant and anti-inflammatory mechanisms. In a well-established animal model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, this compound treatment demonstrated a remarkable ability to mitigate liver damage. This is evidenced by the significant reduction in serum liver enzyme levels, decreased oxidative stress markers, and restoration of endogenous antioxidants. When compared to Silymarin, a widely used natural compound for liver ailments, this compound shows promise, although direct comparative clinical trials are yet to be conducted. This guide synthesizes the available preclinical data to facilitate an objective comparison.

Performance Data in Acetaminophen-Induced Hepatotoxicity

The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of Tamarixetin (a derivative of this compound) in an acetaminophen-induced liver injury model in rats. For comparative context, data on Silymarin from similar preclinical models is also presented.

Table 1: Effect on Liver Function Markers

Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control41.4 ± 2.6-
Acetaminophen (APAP) + Saline201.2 ± 6.7-
APAP + Tamarixetin (3 mg/kg) 105.1 ± 4.5 [1]-
APAP + Silymarin (representative data)Markedly decreased compared to APAP group[2]Significantly reduced compared to APAP group[3]

Note: Specific AST values for the Tamarixetin study were not provided in the primary source. Silymarin data is qualitative due to variations in experimental setups across different studies.

Table 2: Effect on Oxidative Stress Markers

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Glutathione (GSH) (units/mg protein)
Control1.16 ± 0.16.09 ± 0.3
Acetaminophen (APAP) + Saline5.5 ± 0.21.8 ± 0.1
APAP + Tamarixetin (3 mg/kg) 3.4 ± 0.1 [1]5.3 ± 0.2 [1]
APAP + Silymarin (representative data)Significantly reducedSignificantly restored

Table 3: Histopathological Findings

Treatment GroupPercentage of Damaged Hepatocytes
Control4.2 ± 0.1%
Acetaminophen (APAP) + Saline58.5 ± 2.6%
APAP + Tamarixetin (3 mg/kg) 9.5 ± 0.8%
APAP + Silymarin (representative data)Significant reduction in necrosis

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, focusing on the acetaminophen-induced hepatotoxicity model.

Tamarixetin Hepatoprotective Study Protocol
  • Animal Model: Male Wistar rats were utilized for the study.

  • Experimental Groups:

    • Control Group: Received no treatment.

    • APAP + Saline Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg) to induce hepatotoxicity, followed by saline administration.

    • APAP + Tamarixetin Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg), followed by intraperitoneal administration of Tamarixetin (3 mg/kg/day) for three days.

  • Biochemical Analysis: Blood samples were collected to measure serum levels of Alanine Aminotransferase (ALT). Liver tissues were homogenized to determine the levels of Malondialdehyde (MDA) and Glutathione (GSH).

  • Histopathological Examination: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of hepatocellular damage.

Representative Silymarin Hepatoprotective Study Protocol
  • Animal Model: Male Balb/c mice were used.

  • Experimental Groups:

    • Control Group: Received the vehicle.

    • APAP Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg).

    • APAP + Silymarin Group: Pretreated with Silymarin (100 mg/kg, orally) once daily for three days, followed by an intraperitoneal injection of acetaminophen (300 mg/kg) two hours after the last Silymarin dose.

  • Biochemical Analysis: Serum levels of ALT and AST were measured. Liver homogenates were used to assess markers of oxidative stress.

  • Histopathological Examination: Liver tissues were processed for histological analysis to evaluate necrosis.

Mechanistic Insights: Signaling Pathways

This compound and Silymarin exert their hepatoprotective effects through the modulation of distinct yet overlapping signaling pathways.

This compound's Mechanism of Action

This compound's protective effects are largely attributed to its potent antioxidant and anti-inflammatory properties. It is proposed to enhance the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and SIRT1 (Sirtuin 1) pathways . Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification genes. SIRT1 is a protein that plays a crucial role in cellular stress resistance and metabolism.

Tamarixin_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 SIRT1 SIRT1 Activation This compound->SIRT1 Inflammation Reduced Inflammation This compound->Inflammation Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes SIRT1->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress (Lower MDA) Antioxidant_Enzymes->Oxidative_Stress Hepatoprotection Hepatoprotection Oxidative_Stress->Hepatoprotection Inflammation->Hepatoprotection Silymarin_Pathway Silymarin Silymarin NFkB NF-κB Inhibition Silymarin->NFkB Oxidative_Stress Reduced Oxidative Stress Silymarin->Oxidative_Stress Pro_inflammatory_Cytokines Reduced Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Inflammation Reduced Inflammation Pro_inflammatory_Cytokines->Inflammation Hepatoprotection Hepatoprotection Inflammation->Hepatoprotection Oxidative_Stress->Hepatoprotection Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Grouping Grouping and Acclimatization Animal_Model->Grouping Induction Induction of Hepatotoxicity (e.g., Acetaminophen) Grouping->Induction Treatment Treatment Administration (this compound / Silymarin) Induction->Treatment Sample_Collection Sample Collection (Blood and Liver Tissue) Treatment->Sample_Collection Biochemical Biochemical Analysis (ALT, AST, MDA, GSH) Sample_Collection->Biochemical Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis

References

Unlocking Synergistic Potential: A Comparative Guide to Tamoxifen Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying and leveraging synergistic interactions between therapeutic compounds is a cornerstone of advancing cancer treatment. This guide provides a comprehensive comparison of the synergistic effects observed when Tamoxifen, a widely used selective estrogen receptor modulator (SERM), is combined with other compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to offer a clear and objective overview of these promising therapeutic strategies.

Quantitative Analysis of Synergistic Combinations

The efficacy of combining Tamoxifen with other therapeutic agents has been quantified in numerous studies. The tables below summarize the synergistic effects, often expressed as a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) highlights the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.

Table 1: Synergistic Effects of Tamoxifen with Dexamethasone in Tamoxifen-Resistant Breast Cancer Cells (TAMR-1) [1][2]

Compound CombinationConcentrationIC50 of Tamoxifen (µg/ml)Combination Index (CI)Dose Reduction Index (DRI) of Tamoxifen
Tamoxifen (TAM) alone-18--
Dexamethasone (DEX) + TAM39.25 µg/ml DEX + 12.38 µg/ml TAM80.444.47

Table 2: Synergistic Effects of Tamoxifen with α-Mangostin in ER+ Breast Cancer Cell Lines [3]

Cell LineCombination Scheme (IC50 ratios)Combination Index (CI)
MCF-7IC50:IC50< 1 (Synergism)
T47DIC50:IC50< 1 (Synergism)

Table 3: Synergistic Growth Inhibition of Tamoxifen with Trastuzumab (Herceptin) in HER2-overexpressing Breast Cancer Cells [4]

Tamoxifen Concentration (µmol/L)Herceptin Concentration (µg/mL)Combination Index (CI)
0.5 - 80.375 - 10< 0.3 (Strong Synergy)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.

MTT Assay for Cell Viability and Synergy Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Objective: To determine the viability of cancer cells after treatment with Tamoxifen alone, a second compound alone, and the combination of both to calculate the synergistic effect.

Materials:

  • Cancer cell lines (e.g., MCF-7, TAMR-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tamoxifen and other compounds of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Tamoxifen and the second compound. Treat the cells with each drug individually and in combination at various concentrations. Include untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The synergistic effect can then be quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to determine cell density, based on the measurement of cellular protein content.

Objective: To assess the inhibitory effect of drug combinations on cancer cell proliferation.

Procedure:

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with the desired concentrations of single agents and combinations, as described for the MTT assay.

  • Cell Fixation: After the treatment period (e.g., 48 hours), gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement: Add a Tris-base solution to dissolve the protein-bound dye. Measure the optical density (OD) at a suitable wavelength (e.g., 510 nm).

  • Analysis: Calculate the percentage of inhibition using the formula: Percentage Inhibition = 100 - (100 × OD_treated / OD_untreated).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in synergistic drug action can provide valuable insights. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Synergy_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Mechanistic Validation start Select Cell Lines and Drugs ic50 Determine IC50 for Single Agents (e.g., MTT Assay) start->ic50 ratios Design Combination Ratios ic50->ratios treatment Treat Cells with Single Drugs and Combinations ratios->treatment viability Assess Cell Viability (MTT/SRB Assay) treatment->viability ci_calc Calculate Combination Index (CI) viability->ci_calc synergy_id Identify Synergistic Combinations (CI < 1) ci_calc->synergy_id pathway_analysis Pathway Analysis (e.g., Western Blot, RT-qPCR) synergy_id->pathway_analysis synergy_id->pathway_analysis in_vivo In Vivo Model Validation (e.g., Xenografts) pathway_analysis->in_vivo

Caption: Experimental workflow for identifying and validating synergistic drug combinations.

Pgp_Efflux_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Doxo_out Doxorubicin Pgp->Doxo_out Efflux Doxo_in Doxorubicin Doxo_in->Pgp Binds to P-gp Apoptosis Increased Apoptosis Doxo_in->Apoptosis Induces Extracellular Extracellular Space Doxo_out->Extracellular Tam_CEP Tamoxifen (TAM) + Cepharanthine (CEP) Tam_CEP->Pgp Inhibits P-gp Extracellular->Doxo_in Extracellular->Tam_CEP Influx Intracellular Intracellular Space

Caption: Tamoxifen and Cepharanthine synergistically enhance Doxorubicin's efficacy by inhibiting P-glycoprotein-mediated drug efflux.

References

A Comparative Analysis of Tamarixin and its Glycosides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide offers a detailed comparative analysis of Tamarixin (also known as Tamarixetin) and its glycoside derivatives, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data to provide a comprehensive overview of their comparative bioactivities, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a naturally occurring O-methylated flavonol derived from quercetin, and its glycosides are subjects of growing interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] As a derivative of quercetin, this compound shares a foundational structure with one of the most studied flavonoids.[4][5] This guide provides a comparative perspective on the bioactivity of this compound in its aglycone form versus its glycosidic derivatives.

A general principle in flavonoid pharmacology is that the aglycone form often exhibits greater potency in in vitro assays compared to its corresponding glycosides. This is largely attributed to the presence of free hydroxyl groups, which are crucial for molecular interactions, including radical scavenging and enzyme inhibition. The attachment of sugar moieties in glycosides can mask these active sites, potentially reducing their immediate biological activity in cellular and enzymatic assays. While direct head-to-head quantitative comparisons for this compound and its specific glycosides are limited in published literature, data from its close structural analogue, quercetin, strongly supports this structure-activity relationship.

Comparative Bioactivity Data

The following tables summarize the comparative antioxidant and anti-inflammatory activities. Due to the scarcity of direct comparative studies on this compound and its specific glycosides, data for the closely related flavonoid, quercetin, and its glycosides are presented to illustrate the expected differences in potency.

Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides

CompoundAssayIC50 (µM)Reference
Quercetin (Aglycone)DPPH Radical Scavenging~4.1
Quercetin-3-O-glucosideDPPH Radical Scavenging> Quercetin
Quercetin-4'-O-glucosideDPPH Radical Scavenging> Quercetin
Quercetin-3,4'-diglucosideDPPH Radical Scavenging>> Quercetin

Table 2: Comparative Anti-inflammatory Activity of Quercetin and its Derivatives

CompoundAssayEffectReference
TamarixetinInhibition of COX-1 and 12-LOXSuperior to Quercetin
Quercetin (Aglycone)Inhibition of COX-1 and 12-LOXPotent Inhibitor
Quercetin GlycosidesInhibition of COX-1 and 12-LOXLess Potent than Aglycone

Table 3: Comparative Cytotoxicity of Tamarixetin and Quercetin in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
TamarixetinA549 (Lung Cancer)19.6
QuercetinA549 (Lung Cancer)~72.5
TamarixetinHCC44 (Lung Cancer)20.3
QuercetinHCC44 (Lung Cancer)~107.6
TamarixetinU937 (Leukemia)5.5
TamarixetinHL-60 (Leukemia)7.5
TamarixetinMolt-3 (Leukemia)7.5
TamarixetinCaco-2 (Colon Cancer)82
QuercetinCaco-2 (Colon Cancer)85

Signaling Pathway Modulation

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory and cancer processes.

NF-κB Signaling Pathway: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB). It achieves this by preventing the nuclear translocation of NF-κB, a critical step in its activation of pro-inflammatory and pro-survival genes. This inhibitory action on the NF-κB pathway is a cornerstone of this compound's anti-inflammatory and anti-cancer properties.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is another significant target of this compound. Studies have shown that this compound can suppress the phosphorylation of these kinases, thereby inhibiting downstream signaling that contributes to inflammation and cell proliferation.

While the effects of this compound's glycosides on these pathways have not been extensively studied in a comparative manner, it is hypothesized that the aglycone's direct interaction with cellular kinases is more potent. Glycosides may require enzymatic hydrolysis to their aglycone form to exert significant intracellular signaling effects.

G This compound's Impact on NF-κB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds to IKK IKK Receptor->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression MAPK_cascade->Gene_Expression Regulates Tamarixin_node This compound Tamarixin_node->IKK Inhibits Tamarixin_node->MAPK_cascade Inhibits Tamarixin_node->NF-κB_nucleus Inhibits Translocation NF-κB_nucleus->Gene_Expression Induces

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for key assays cited in the comparative analysis are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically 0.1 mM). Prepare serial dilutions of this compound and its glycosides in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined.

G start Start prep_reagents Prepare DPPH Solution and Sample Dilutions start->prep_reagents mix Mix Sample and DPPH Solution in Plate prep_reagents->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or its glycosides for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

G start Start transfect Transfect Cells with NF-κB Luciferase Reporter start->transfect seed_plate Seed Transfected Cells in 96-well Plate transfect->seed_plate pretreat Pre-treat with this compound or Glycosides seed_plate->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate incubate Incubate for 6-8 hours stimulate->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data and Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the NF-κB luciferase reporter assay.
Cytotoxicity/Cell Viability: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its glycosides and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

The available evidence, largely extrapolated from studies on the closely related flavonoid quercetin, suggests that this compound in its aglycone form is likely to exhibit more potent antioxidant and anti-inflammatory activities in in vitro settings compared to its glycosides. This is primarily due to the direct availability of its free hydroxyl groups for molecular interactions. However, it is important to note that glycosylation can improve a compound's solubility and bioavailability in vivo, potentially leading to significant biological effects after metabolic conversion to the aglycone. Further direct comparative studies on this compound and its specific glycosides are warranted to fully elucidate their structure-activity relationships and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret such comparative investigations.

References

A Comparative Guide to In Vitro Reproducibility: Tamarixin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro experiments involving Tamarixin, a flavonoid found in plants of the Tamarix genus. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and efficacy of this compound compared to other alternatives in anticancer and antidiabetic research. We will delve into the experimental data, detailed protocols, and the signaling pathways involved, with a focus on providing a framework for reproducible in vitro studies.

Section 1: Performance Comparison of this compound and Alternatives

This compound and its aglycone form, Tamarixetin, have demonstrated notable bioactivity in various in vitro models. However, the reproducibility of these findings is a critical consideration for any further research or drug development. This section compares the quantitative data from studies on this compound-containing extracts with relevant alternatives.

1.1 Antidiabetic Activity

In vitro assays for antidiabetic properties often focus on the inhibition of key enzymes like α-amylase and α-glucosidase. The following table summarizes the inhibitory concentration (IC50) values of Tamarix gallica extracts, which contain this compound, compared to Acarbose, a standard antidiabetic drug.[1][2] The data shows a concentration-dependent inhibitory activity.[1] While the ethanolic extract (EthTg) shows the highest potency among the extracts, Acarbose remains the more potent inhibitor.[1][2]

Table 1: In Vitro Antidiabetic Activity of Tamarix gallica Extracts vs. Acarbose

Compound/Extract α-Amylase IC50 (mg/mL) α-Glucosidase IC50 (mg/mL)
Ethanolic Extract (EthTg) 1.116 ± 0.051 0.402 ± 0.2
Methanolic Extract (MthTg) 1.67 ± 0.09 0.574 ± 0.03
Aqueous Extract (AqTg) 2.002 ± 0.26 1.807 ± 0.51
Acarbose (Standard) 0.35 ± 0.03 0.375 ± 0.012

Data sourced from in vitro comparative evaluations of Tamarix gallica extracts.[1][2]

1.2 Anticancer and Cytotoxic Activity

The anticancer potential of Tamarixetin and related extracts has been evaluated against several cancer cell lines. The primary mechanism involves inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle.[3][4] The table below presents the cytotoxic activity of a methanolic extract of Tamarix tetragyna leaves against the A-549 lung cancer cell line, compared with the standard chemotherapeutic agent Doxorubicin.

Table 2: In Vitro Cytotoxic Activity against A-549 Lung Cancer Cells

Compound/Extract IC50 (µg/mL)
Tamarix tetragyna Methanolic Leaf Extract 11.21 ± 0.9
Doxorubicin (Standard) 0.43 ± 0.07

Data sourced from a study on the phytochemical composition and in vitro cytotoxicity of Tamarix tetragyna L.[4]

1.3 Considerations for Reproducibility

The reproducibility of in vitro experiments is a significant concern in biomedical research.[5][6] Studies have shown that factors such as cell line authentication, passage number, reagent quality, and subtle variations in protocol execution can significantly impact outcomes.[7] For natural product extracts like those from Tamarix, the phytochemical composition can vary based on geographical source, harvest time, and extraction method, adding another layer of complexity to reproducibility.[8] Therefore, detailed reporting of experimental protocols and material sources is paramount for enabling other researchers to replicate and build upon these findings.[9]

Section 2: Experimental Protocols

To ensure the reproducibility of the cited experiments, this section provides detailed methodologies for the key in vitro assays.

2.1 α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Preparation of Solutions:

    • Prepare a phosphate (B84403) buffer (pH 6.8).

    • Dissolve α-glucosidase enzyme in the phosphate buffer.

    • Prepare various concentrations of the test extract and the standard drug (Acarbose) in the buffer.

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the test extract or standard to the wells.

    • Add the α-glucosidase enzyme solution to each well and incubate.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration.

2.2 Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture:

    • Seed cancer cells (e.g., A-549) in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a suitable culture medium.

  • Treatment:

    • Treat the cells with various concentrations of the Tamarix extract or a standard drug like Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.

Section 3: Signaling Pathways and Visualizations

Understanding the molecular mechanisms of a compound is crucial for its development. In silico and in vitro studies suggest that Tamarixetin exerts its anticancer effects by modulating key signaling pathways.

3.1 Proposed Anticancer Signaling Pathway of Tamarixetin

In breast cancer cells, Tamarixetin is believed to target several key proteins, including AKT1, ESR1, and HSP90AA1.[3] Its action leads to the inhibition of proliferation, cell cycle arrest at the G2/M phase, and induction of apoptosis through the generation of reactive oxygen species (ROS) and reduction of mitochondrial membrane potential.[3]

Tamarixetin_Pathway cluster_cell Breast Cancer Cell cluster_targets Molecular Targets cluster_effects Cellular Effects Tamarixetin Tamarixetin AKT1 AKT1 Tamarixetin->AKT1 inhibits ESR1 ESR1 Tamarixetin->ESR1 inhibits HSP90 HSP90AA1 Tamarixetin->HSP90 inhibits G2M G2/M Arrest Tamarixetin->G2M ROS ROS Induction Tamarixetin->ROS Proliferation Cell Proliferation AKT1->Proliferation Migration Migration / Invasion AKT1->Migration ESR1->Proliferation ESR1->Migration HSP90->Proliferation HSP90->Migration Mito ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed mechanism of Tamarixetin in breast cancer cells.

3.2 General Workflow for In Vitro Drug Screening

The reproducibility of in vitro experiments heavily relies on a standardized and well-documented workflow. The following diagram illustrates a typical workflow for screening and validating the bioactivity of a compound like this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_analysis Analysis Compound Compound Isolation & Characterization (e.g., this compound) PrimaryAssay Primary Screening (e.g., MTT Assay) Compound->PrimaryAssay CellCulture Cell Line Culture & Maintenance CellCulture->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse Data Data Acquisition & Statistical Analysis PrimaryAssay->Data SecondaryAssay Secondary Assays (e.g., Apoptosis, Cell Cycle) DoseResponse->SecondaryAssay DoseResponse->Data Mechanism Mechanism of Action (e.g., Western Blot, Pathway Analysis) SecondaryAssay->Mechanism Mechanism->Data Report Detailed Reporting & Documentation Data->Report

Caption: Standardized workflow for in vitro compound screening.

References

A Comparative Analysis of Tamoxifen's Efficacy Against Standard Chemotherapeutics in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tamoxifen, a selective estrogen receptor modulator (SERM), against standard chemotherapeutic agents—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696)—in the context of breast cancer treatment. The information is supported by preclinical and clinical experimental data to aid in research and development.

Quantitative Performance Analysis

The following tables summarize the in vitro cytotoxicity of Tamoxifen and standard chemotherapeutics across various breast cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (µM) of Tamoxifen and Doxorubicin in Breast Cancer Cell Lines

Cell LineTamoxifen (µM)Doxorubicin (µM)Reference
MCF-7 (ER+)17.261.65[1]
BT-474 (ER+)16.651.57[1]
MCF-7/ADR (Doxorubicin-Resistant)10.61.9[2]
MDA-MB-231 (ER-)21.8-[3]

Table 2: IC50 Values of Various Chemotherapeutics in Breast Cancer Cell Lines

Cell LinePaclitaxel (nM)Doxorubicin (nM)Carboplatin (nM)Reference
MDA-MB-231---
ZR75-1---
Note:Specific values require further targeted search for a single comprehensive study.

It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.

Signaling Pathway Modulation

Tamoxifen and standard chemotherapeutics exert their effects through various signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies and overcoming drug resistance.

Tamoxifen's Mechanism of Action

Tamoxifen acts as a SERM, competitively binding to the estrogen receptor (ER) in ER-positive breast cancer cells. This blocks estrogen from binding to the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[4] However, resistance to Tamoxifen can develop through the activation of alternative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Tamoxifen_Pathway cluster_cell Breast Cancer Cell Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds and Blocks Estrogen Estrogen Estrogen->ER Binds and Activates ERE Estrogen Response Element ER->ERE Binds to DNA Proliferation Cell Proliferation and Survival ERE->Proliferation Promotes Transcription caption Tamoxifen blocks estrogen-driven cell proliferation.

Mechanism of Tamoxifen Action
Impact on PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation. Aberrant activation of these pathways is a common mechanism of resistance to anticancer therapies.

  • Tamoxifen: While Tamoxifen's primary action is on the ER pathway, resistance is often associated with the upregulation of the PI3K/Akt and MAPK/ERK pathways.

  • Doxorubicin: This topoisomerase II inhibitor can induce the phosphorylation and activation of Akt, which may be a cellular defense mechanism against its cytotoxic effects.

  • Cisplatin: This DNA-damaging agent can activate the MAPK/ERK signaling pathway, which can either promote or inhibit apoptosis depending on the cellular context.

  • Paclitaxel: This mitotic inhibitor has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.

Signaling_Pathways cluster_drugs Therapeutic Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Tamoxifen Tamoxifen PI3K_Akt PI3K/Akt Pathway Tamoxifen->PI3K_Akt Resistance via Activation MAPK_ERK MAPK/ERK Pathway Tamoxifen->MAPK_ERK Resistance via Activation Doxorubicin Doxorubicin Doxorubicin->PI3K_Akt Activates Cisplatin Cisplatin Cisplatin->MAPK_ERK Activates Paclitaxel Paclitaxel Paclitaxel->PI3K_Akt Inhibits Proliferation Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Proliferation MAPK_ERK->Apoptosis Modulates caption Impact of therapeutics on key signaling pathways.

Drug Effects on Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of therapeutic agents on cancer cell lines.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Tamoxifen, doxorubicin, cisplatin, or paclitaxel for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Drugs (various concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate IC50 G->H caption Experimental workflow for the MTT assay.

MTT Assay Workflow
In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer agents in a mouse model.

  • Animal Model: Use female immunodeficient mice (e.g., athymic nude mice), 5-6 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 x 10⁶ MCF-7 cells in Matrigel) into the flank of each mouse. For ER+ cells like MCF-7, a 17β-estradiol pellet may be implanted to support initial tumor growth.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Tamoxifen, doxorubicin).

  • Drug Administration: Administer the drugs according to the specified dosage and schedule. For example, Tamoxifen can be administered via intraperitoneal injection (e.g., 75 mg/kg body weight) once daily for a set period.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Conclusion

This guide provides a comparative overview of Tamoxifen and standard chemotherapeutics, highlighting their efficacy and mechanisms of action. The choice of therapy in breast cancer is complex and depends on various factors, including the tumor's molecular subtype (e.g., ER status) and the development of drug resistance. The provided data and protocols serve as a resource for researchers to design and interpret studies aimed at improving breast cancer treatment strategies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal use of these agents in different clinical scenarios.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tamarixin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Tamarixin, a natural product utilized in life sciences research. The protocols outlined below are based on established best practices for laboratory chemical waste management and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 27542-39-8) was not located, data for the related compound Tamarixetin (CAS No. 603-61-2) indicates that it is not classified as a hazardous substance.[1] However, it is crucial to handle all laboratory chemicals with care and to follow standard safety protocols.

PropertyDataSource
Chemical Name This compound[2][]
CAS Number 27542-39-8[2]
Molecular Formula C22H22O12[2]
Synonyms Tamarixetin 3-O-glucoside
Storage Temperature -20°C
Hazard Classification Not classified as hazardous (based on related compound Tamarixetin)

Experimental Protocol for Disposal of this compound Waste

The following protocol details the recommended steps for the safe disposal of solid and liquid waste containing this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

3. Waste Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection area.

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

  • Segregate the this compound waste from incompatible chemicals, such as strong oxidizing agents.

4. Waste Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.

  • This typically involves contacting the EHS department or using an online waste pickup request system.

  • Provide accurate information about the waste contents as per the container label.

5. Decontamination:

  • After the waste has been collected, decontaminate the work area and any equipment that came into contact with this compound.

  • Use an appropriate solvent (e.g., 70% ethanol) or a detergent solution, followed by a water rinse.

  • Dispose of any contaminated cleaning materials as solid hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (<90% full) liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup_request Request Hazardous Waste Pickup from EHS storage->pickup_request decontaminate Decontaminate Work Area and Equipment pickup_request->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is for guidance purposes only. Always adhere to the specific regulations and procedures established by your institution and local authorities for hazardous waste disposal. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety (EHS) department for assistance.

References

Navigating the Safe Handling of Tamarixin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Although a Safety Data Sheet (SDS) for the related compound Tamarixetin indicates it does not meet the criteria for classification as a hazardous substance, and studies on Tamarix species extracts have not shown toxicity in animal studies, it is best practice to treat all research chemicals with a degree of caution.[1][2][3] The following PPE is recommended when handling Tamarixin, particularly in its powdered form, to minimize exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemRationale
Hand Protection Nitrile glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Respiratory Protection N95 or P1 dust maskRecommended when handling powders to prevent inhalation. Not generally required for solutions.[4]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the research.

Receiving and Storage

Upon receiving this compound, inspect the container for any damage. The product should be stored at -20°C in a tightly sealed container to maintain its stability.[5]

Handling and Experimental Protocols

When preparing solutions or weighing the powdered compound, work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosolization or if handling large quantities.

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent paper.

  • Weighing: When weighing the powder, use a balance inside a fume hood or in a designated area with minimal air currents to prevent dispersal.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with a suitable cleaning agent. Wash hands thoroughly with soap and water.

Disposal Plan

Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Solid Waste: Uncontaminated packaging can be recycled. Contaminated materials, such as used gloves and absorbent paper, should be placed in a sealed bag and disposed of as chemical waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.

Emergency Procedures

In the event of accidental exposure, follow these procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Signaling Pathways and Experimental Workflows

To visually represent the safe handling procedures for this compound, the following workflow diagram has been created.

Tamarixin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don PPE: - Lab Coat - Gloves - Safety Glasses - Dust Mask (if powder) B Prepare Work Area: - Well-ventilated - Covered bench A->B C Weighing (if powder) - Use fume hood or designated area B->C D Solution Preparation - Add solvent to powder slowly C->D E Clean Work Area D->E I Collect Liquid Waste (unused solutions) D->I F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Solid Waste (gloves, paper) F->H J Dispose according to Institutional Guidelines H->J I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.